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Foundational

Synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate from 2-Chloronicotinic Acid: A Technical Guide

Methyl 2-(1-cyanocyclopropyl)nicotinate is a highly versatile, sterically hindered building block frequently utilized in the drug development sector, particularly in the synthesis of kinase inhibitors and complex biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(1-cyanocyclopropyl)nicotinate is a highly versatile, sterically hindered building block frequently utilized in the drug development sector, particularly in the synthesis of kinase inhibitors and complex biologically active heterocycles. Synthesizing this compound from commercially available 2-chloronicotinic acid requires a strategic two-step approach: an initial esterification to protect the acidic proton and activate the ring, followed by a transition-metal-free Nucleophilic Aromatic Substitution (S_NAr).

This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and quantitative parameters necessary to execute this transformation with high fidelity.

Retrosynthetic Rationale and Mechanistic Design

The direct coupling of cyclopropanecarbonitrile with 2-chloronicotinic acid is fundamentally flawed due to the presence of the acidic carboxylic proton. If attempted directly, the strong base required to deprotonate the nitrile would first deprotonate the carboxylic acid, consuming excess reagents and generating an electron-rich carboxylate. This carboxylate would drastically raise the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, effectively shutting down any subsequent nucleophilic attack.

Causality of Esterification: Converting the acid to a methyl ester serves a dual chemical purpose. First, it eliminates the problematic acidic proton. Second, the methyl ester is a strongly electron-withdrawing group (EWG). Positioned ortho to the chloride leaving group, it works in tandem with the ortho-pyridine nitrogen to severely deplete electron density at the C2 position. This dual-activation makes the C2 carbon highly electrophilic and perfectly primed for an S_NAr addition-elimination sequence.

Causality of Base Selection for S_NAr: Cyclopropanecarbonitrile possesses an α -proton that is less acidic than typical linear nitriles due to the high s-character of the cyclopropyl ring bonds. To generate the requisite carbanion without triggering side reactions (such as nucleophilic attack on the ester carbonyl), a strong, sterically hindered, and non-nucleophilic base is required. Sodium bis(trimethylsilyl)amide (NaHMDS) is the optimal choice[1]. It efficiently deprotonates the nitrile in non-polar solvents like toluene, favoring the formation of a tight ion pair that readily attacks the activated pyridine ring[2].

SyntheticWorkflow SM 2-Chloronicotinic Acid R1 Esterification (SOCl2, MeOH, 65°C) SM->R1 INT Methyl 2-chloronicotinate R1->INT R2 S_NAr Reaction (Cyclopropanecarbonitrile, NaHMDS) INT->R2 PROD Methyl 2-(1-cyanocyclopropyl)nicotinate R2->PROD

Fig 1: Two-step synthetic workflow from 2-chloronicotinic acid to the target nicotinate.

Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 2-chloronicotinate

The objective of this step is to quantitatively convert the carboxylic acid to a methyl ester via an in situ acyl chloride intermediate.

  • Preparation: Suspend 2-chloronicotinic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration) in an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Activation: Cool the suspension to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Add thionyl chloride (SOCl 2​ , 1.5 equiv) dropwise over 15 minutes.

    • Mechanistic Insight: SOCl 2​ reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, releasing SO 2​ and HCl gases. This drives the equilibrium entirely toward the product.

  • Propagation: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol and residual SOCl 2​ . Carefully neutralize the crude residue with saturated aqueous NaHCO 3​ (until CO 2​ evolution ceases) and extract with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield methyl 2-chloronicotinate.

  • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). The complete disappearance of the highly polar, baseline-streaking acid spot and the emergence of a discrete, higher Rf​ spot confirms full conversion.

Step 2: Transition-Metal-Free S_NAr Reaction

The objective is to form the sterically hindered C-C bond at the C2 position via an addition-elimination mechanism.

  • Preparation: In a rigorously flame-dried flask under argon, dissolve cyclopropanecarbonitrile (1.8 equiv) and the intermediate methyl 2-chloronicotinate (1.0 equiv) in anhydrous toluene (0.2 M)[1].

  • Cooling: Cool the mixture to 0 °C.

  • Deprotonation: Add a 1.0 M solution of NaHMDS in THF (1.8 equiv) dropwise over 15 minutes.

    • Self-Validating Check: Upon addition of NaHMDS, the solution will rapidly transition to a dark red/brown color. This visual cue is a reliable indicator of the successful generation of the nitrile-stabilized carbanion[3].

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 3 to 4 hours[1]. The carbanion attacks the C2 position, forming a transient, nitrogen-stabilized Meisenheimer complex before eliminating the chloride ion to restore aromaticity.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH 4​ Cl. This neutralizes any unreacted base and protonates side-products. Dilute with water and extract three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify the crude dark oil via silica gel flash chromatography using a gradient of EtOAc in Heptane (0–30%) to afford pure methyl 2-(1-cyanocyclopropyl)nicotinate.

SNArMechanism Nitrile Cyclopropanecarbonitrile Base Deprotonation by NaHMDS Nitrile->Base Anion Nitrile Carbanion Base->Anion Attack Nucleophilic Attack at Pyridine C2 Anion->Attack Meisenheimer Meisenheimer Complex (N-stabilized) Attack->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Product Target Product Elimination->Product

Fig 2: Addition-elimination mechanism of the transition-metal-free S_NAr reaction.

Quantitative Data Summary

Strict adherence to stoichiometry is critical, particularly in the S_NAr step, where an excess of the nitrile and base ensures complete consumption of the pyridine electrophile without promoting ester hydrolysis.

Reaction StepReagent / ReactantEquivalentsConcentrationTemp / TimeExpected Yield
1. Esterification 2-Chloronicotinic Acid1.0 eq0.5 M (in MeOH)65 °C / 4 h> 95%
Thionyl Chloride (SOCl 2​ )1.5 eq---
2. S_NAr Coupling Methyl 2-chloronicotinate1.0 eq0.2 M (in Toluene)0 °C to RT / 3–4 h55% – 70%
Cyclopropanecarbonitrile1.8 eq---
NaHMDS (1.0 M in THF)1.8 eq---

Note: The S_NAr yield is highly dependent on the strict exclusion of moisture. Trace water will rapidly hydrolyze NaHMDS to hexamethyldisilazane (HMDS), stalling the reaction and leaving unreacted methyl 2-chloronicotinate.

References
  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers The Journal of Organic Chemistry (ACS Publications), 2023.[Link]

  • Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides The Journal of Organic Chemistry (ACS Publications), 2005.[Link]

Sources

Exploratory

Retrosynthetic Analysis and Methodological Advances in the Synthesis of 2-Substituted Nicotinic Acid Esters

Executive Summary 2-Substituted nicotinic acid esters are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from SIRT1 inhibition to analgesic and anti-inflammatory effects[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Substituted nicotinic acid esters are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from SIRT1 inhibition to analgesic and anti-inflammatory effects[1]. This technical whitepaper provides an in-depth retrosynthetic analysis of these heterocycles, detailing modern synthetic methodologies that prioritize atom economy, operational simplicity, and high regioselectivity over traditional stepwise functionalizations.

Strategic Retrosynthetic Disconnections

The pyridine core of nicotinic acid esters presents a versatile canvas for retrosynthetic disconnection. Traditional methods often rely on stepwise halogenation and cross-coupling, which suffer from poor regiocontrol and low yields. Modern approaches favor multicomponent reactions or late-stage skeletal rearrangements to build the highly substituted pyridine ring efficiently.

Retrosynthetic_Logic Target 2-Substituted Nicotinic Acid Esters PathA Formylation/Cyclization Target->PathA Disconnection A PathB Sonochemical Assembly Target->PathB Disconnection B PathC Relay Catalysis Target->PathC Disconnection C PreA Enamino Keto Esters + POCl3/DMF PathA->PreA PreB β-Enamino Esters + Allylic Alcohols PathB->PreB PreC Propargylisoxazoles + Fe(II)/Au(I) PathC->PreC

Figure 1: Retrosynthetic disconnection strategies for 2-substituted nicotinic acid esters.

Mechanistic Causality in Key Methodologies

One-Pot Formylation and Cyclization

The synthesis of highly substituted 4-halonicotinic acid esters can be achieved via a2[2]. Causality: The addition of Phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). When the enamino keto ester is introduced, it undergoes rapid formylation at the α-carbon. The proximity of the newly installed formyl group to the enamine nitrogen induces a spontaneous intramolecular cyclization, followed by aromatization to yield the 2-substituted 4-chloronicotinic acid ester. This strategy eliminates the need for expensive transition metals and allows the introduction of up to four substituents in a single step[2].

Sonochemical Iodine-Mediated Cyclization

For applications requiring milder conditions, a 3 in aqueous DMSO is highly effective[3]. Causality: Ultrasound irradiation induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This generates localized hotspots of extreme temperature and pressure, drastically accelerating mass transfer and reaction rates. Molecular iodine acts as a mild Lewis acid and oxidant, facilitating the initial Michael-type addition of the enamino ester to the allylic alcohol, followed by oxidative cyclization[3].

Fe(II)/Au(I) Relay Catalyzed Isomerization

A sophisticated disconnection involves the 4[4]. Causality: This is a classic example of relay catalysis where two distinct metals perform sequential, non-interfering mechanistic roles. Fe(II) (specifically Fe(NTf₂)₂) catalyzes the initial cleavage of the N-O bond in the isoxazole, triggering a rearrangement to a 2H-azirine intermediate. Subsequently, the Au(I) catalyst activates the pendant propargyl alkyne, promoting a nucleophilic attack by the azirine nitrogen. This ring expansion reliably yields 2-substituted nicotinates[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating checkpoints.

Protocol A: Synthesis of Ethyl 4-Chloro-2-phenylpyridine-3-carboxylate (Formylation Strategy)
  • Reagent Preparation: Cool dry DMF (0.55 mL, 7.13 mmol) to 0 °C under a nitrogen atmosphere.

  • Vilsmeier Reagent Generation: Dropwise add POCl₃ (0.6 mL, 6.44 mmol). Stir at room temperature for 1 hour. Validation: The solution should turn pale yellow, indicating the formation of the chloroiminium ion.

  • Substrate Addition: Introduce a solution of enamino keto ester (500 mg, 2.14 mmol) in DMF[2].

  • Cyclization: Heat the reaction mixture to 80 °C for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the starting material spot and the emergence of a lower Rf UV-active spot confirms cyclization.

  • Workup: Quench with crushed ice and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate.

  • Structural Validation: Perform ¹H-NMR and IR spectroscopy. Validation:1[1]. ¹H-NMR should reveal signals at δ 1.28–1.35 ppm (t, CH₃) and 4.25–4.40 ppm (q, CH₂) confirming the retention of the ethyl ester[1].

Protocol B: Sonochemical Synthesis of 2-Substituted Nicotinic Acid Ethyl Esters

Sonochemical_Workflow Step1 Mix β-enamino ester & allylic alcohol in aq. DMSO Step2 Add Iodine Catalyst (Mild Oxidant) Step1->Step2 Step3 Ultrasound Irradiation (Acoustic Cavitation) Step2->Step3 Step4 TLC Monitoring (Self-Validation) Step3->Step4 Step5 Aqueous Workup & Na2S2O3 Wash Step4->Step5

Figure 2: Experimental workflow for sonochemical synthesis.

  • Reaction Assembly: In a sonication flask, dissolve the β-enamino ester (1.0 mmol) and allylic alcohol (1.2 mmol) in aqueous DMSO (5 mL).

  • Catalyst Addition: Add molecular iodine (20 mol%).

  • Irradiation: Subject the mixture to ultrasound irradiation at room temperature in the presence of air[3].

  • Validation: Monitor by TLC every 15 minutes. The acoustic cavitation should drive the reaction to completion within 1-2 hours, significantly faster than conventional heating[3].

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce residual iodine (color change from brown to colorless validates iodine quenching). Extract with dichloromethane and purify via silica gel chromatography.

Quantitative Data & Yield Analysis

The selection of a synthetic route depends heavily on the desired substitution pattern and green chemistry metrics. Table 1 summarizes the quantitative performance of the discussed methodologies.

MethodologyCatalyst / ReagentsReaction TimeAvg. Yield (%)Key AdvantageTarget Application
Vilsmeier Formylation [2]POCl₃, DMF4 - 6 hours75 - 85%Introduces 4-chloro group for late-stage couplingPyrazolopyridin-3-ones
Sonochemical Assembly [3]I₂, aq. DMSO, Ultrasound1 - 2 hours70 - 90%Metal-free, rapid kinetics, aqueous mediaSIRT1 Inhibitors
Relay Catalysis [4]Fe(NTf₂)₂, Au(PPh₃)NTf₂12 - 24 hours80 - 95%Access to highly sought 6-halonicotinatesComplex natural products
Hydrazine Condensation [1]N₂H₄·H₂O, EtOH, Reflux3 hours80 - 85%Converts esters to active hydrazidesAnalgesic Agents

Applications in Drug Development

The 2-substituted nicotinic acid ester scaffold is highly privileged. For instance, derivatives bearing a 2-bromophenyl substituent have demonstrated distinctive analgesic and anti-inflammatory activities, comparable to mefenamic acid, by significantly reducing writhing responses in vivo[1]. Furthermore, specific sonochemically synthesized derivatives featuring fused lactone rings have been identified as potent SIRT1 inhibitors. Molecular docking confirms that the ester carbonyl and fused rings form critical hydrogen bonds with the SIRT1 active site, validating the necessity of the ester moiety in the pharmacophore[3].

References

  • [1] Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElZtegzihBC5phlO0wzVlWb3wb9jfzSLiX8KgcQhS40xye0uLjfxuasRZul0dtH3batpqZ-FeySGikoU4Vumbz09osgmOzwn8QtVTL82oBJYlMENPllqa_AGODkJmbsaaR_8r9ixTJM5RjOIumox1bPEwVvPTXdydJ0FR6De_7juDDg3I=]

  • [2] One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY7oye3rxw5N0tQTkESxc8T1N7QuJY5Tp9049CnMBdjjDBsTe7qDqs7X-4cQWUyqmk6WRsmW-pBNT8BO5i2nMMBG56EFMOZIr-yuf7rM2TiNYmT7kdLbyEuqarrpo_hT5LNb1tce2Xo4e4iA==]

  • [3] Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPoEuPXt9QQKAULepMbP1TZwkhmvDWMf0BZqdHNWEOxaDWdy_lIpPAIpXXQsDBl9ATWmXzY0gnMsxaHynrM4_DtY6LAYmCq2pdF6NTaSKZ7qKE_7eRbuScOCJnSA--hHvF-71fFrEep60g3TyoCZpV517-lyUFlG0_IeU7qdQSQEPi2sGHsW5HuWLsIaffEH3CJKvrWMgz8OtX4byxROJSaXNnQ5zFYYvDbCjzgzl7oIfFX-OUdyM80ua46qobwefK-SNeo72T1OuXQocyvEnrqRO9vfybKm-j35szkBoBAQo4gzu9B0-6cvpDPkxXQnrCAlM=]

  • [4] Fe(II)/Au(I) Relay Catalyzed Propargylisoxazole to Pyridine Isomerization: Access to 6-Halonicotinates. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtwgyJcXcRgyxeO_0AMNNvVdERydM_jW9A1nlpWgQCw-gMDQU3OlOMr90pSy1T7-JrJIWc7MxmcQ_vzsexK3zL2b0MNIORXvcOtCDniXXfBHTH2ahOdtIjOox85pteG6FnRYOxhzo_m4fKfA==]

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of Novel Nicotinic Acid Derivatives

Foreword: Unveiling Molecular Architecture In the landscape of modern drug discovery and development, nicotinic acid (niacin) and its derivatives represent a cornerstone of research, exhibiting a wide spectrum of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling Molecular Architecture

In the landscape of modern drug discovery and development, nicotinic acid (niacin) and its derivatives represent a cornerstone of research, exhibiting a wide spectrum of pharmacological activities.[1][2] The journey from a promising molecular concept to a validated therapeutic agent is paved with rigorous analytical challenges. At the heart of this process lies the unambiguous determination of molecular structure and purity. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a cohesive strategy for the spectroscopic characterization of novel nicotinic acid derivatives. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not as isolated procedures, but as a synergistic toolkit for comprehensive molecular elucidation.

The narrative that follows is born from extensive field experience, emphasizing not just the "how" but, more critically, the "why" behind each experimental choice. By understanding the underlying principles and the unique spectroscopic signatures of the pyridine core and its associated functional groups, we can construct a self-validating analytical workflow, ensuring the scientific integrity of our findings.

The Strategic Workflow: An Integrated Approach

The characterization of a novel nicotinic acid derivative is not a linear process but a dynamic interplay between different spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and complete picture.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Novel Nicotinic Acid Derivative Synthesis IR IR Spectroscopy (Functional Group Identification) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR Structure Final Structure Confirmation & Purity IR->Structure MS->Structure NMR->Structure

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3][4] For nicotinic acid derivatives, both ¹H and ¹³C NMR are fundamental, with advanced 2D techniques being crucial for unambiguous assignments in complex structures.[3][4][5][6][7]

Understanding the Nicotinic Acid Core in ¹H NMR

The pyridine ring of nicotinic acid presents a characteristic pattern in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[3]

  • α-protons (H2, H6): These are the most deshielded protons, typically resonating in the δ 8.5-9.0 ppm range, due to their proximity to the electronegative nitrogen.

  • γ-proton (H4): This proton appears at an intermediate chemical shift, generally between δ 7.8-8.2 ppm.

  • β-proton (H5): This is the most shielded of the ring protons, usually found in the δ 7.3-7.6 ppm region.

Substituents on the pyridine ring will significantly perturb these chemical shifts. Electron-donating groups will cause an upfield shift, while electron-withdrawing groups will lead to a downfield shift. Spin-spin coupling between adjacent protons provides valuable connectivity information.

Deciphering the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy provides a map of the carbon framework. The carbons of the pyridine ring in nicotinic acid derivatives typically resonate in the aromatic region (δ 120-155 ppm). The carbonyl carbon of the carboxylic acid or its derivative is a key diagnostic signal, appearing significantly downfield (δ 160-185 ppm).[8]

Carbon Position Typical Chemical Shift (δ, ppm) Influencing Factors
C2150-155Proximity to nitrogen and potential substituents.
C3125-135Attachment of the carboxylic acid derivative.
C4135-140Electronic effects of substituents at other positions.
C5120-125Generally the most shielded ring carbon.
C6148-152Proximity to nitrogen.
Carbonyl (C=O)160-185Nature of the carboxylic acid derivative (acid, ester, amide, etc.).[8]
Advanced 2D NMR Techniques for Unambiguous Assignments

For novel and complex derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are indispensable for resolving ambiguities and confirming the complete molecular structure.[3][4]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. This is crucial for tracing the connectivity within the pyridine ring and any aliphatic chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is a powerful tool for connecting different fragments of the molecule, for example, linking a substituent to the pyridine ring via the non-protonated C3 carbon.

Caption: Logic flow of 2D NMR in structural elucidation.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the purified nicotinic acid derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.[9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[9][10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[11]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8][12] For nicotinic acid derivatives, IR is particularly useful for confirming the presence and nature of the carboxylic acid moiety and other functional groups introduced during synthesis.

Key IR Absorptions for Nicotinic Acid Derivatives

The IR spectrum of a nicotinic acid derivative will be dominated by several characteristic absorptions:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
Carboxylic Acid (O-H)Stretching3300-2500Very broad and strong[13]
Amine/Amide (N-H)Stretching3500-3170Medium to strong, can be one or two bands[14]
Aromatic C-HStretching3100-3000Weak to medium, sharp
Aliphatic C-HStretching3000-2850Medium to strong, sharp
Carbonyl (C=O)Stretching1850-1650Strong and sharp[8][15]
Aromatic C=CStretching1600-1450Medium, multiple bands
C-OStretching1320-1000Strong (for esters and acids)[13]

The exact position of the carbonyl (C=O) stretch is highly diagnostic of the type of carboxylic acid derivative:

  • Carboxylic Acids: 1760-1690 cm⁻¹ (often broad due to hydrogen bonding)[13]

  • Esters: 1750-1735 cm⁻¹[8][15]

  • Amides: 1700-1650 cm⁻¹ (frequency lowered by resonance)[14][15]

  • Acid Chlorides: ~1810 cm⁻¹[15]

  • Acid Anhydrides: Two bands, around 1820 cm⁻¹ and 1760 cm⁻¹[8][15]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform any necessary baseline corrections and label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It provides the molecular weight of the compound and, with high-resolution instruments, can determine the elemental composition. Fragmentation patterns can also offer valuable structural information.[17]

Ionization Techniques for Nicotinic Acid Derivatives

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds like nicotinic acid derivatives.[16][18] It typically produces a protonated molecule [M+H]⁺ in positive ion mode, which directly gives the molecular weight of the compound.

Interpreting the Mass Spectrum
  • Molecular Ion Peak ([M+H]⁺): This is often the most important peak in the ESI mass spectrum, as it allows for the determination of the molecular weight.

  • Isotope Pattern: The presence of isotopes (e.g., ¹³C) results in small peaks at M+1, M+2, etc. The relative intensities of these peaks can help confirm the elemental composition.

  • Fragmentation: Although ESI is a soft ionization technique, some fragmentation can occur in the ion source or can be induced in a tandem mass spectrometer (MS/MS). The fragmentation of the pyridine ring often involves the loss of small neutral molecules like HCN.[17] The side chains will also fragment in predictable ways, providing further structural clues.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments can measure the m/z value with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion, which is a critical piece of data for confirming the identity of a novel compound.

MS_Analysis_Flow cluster_interpretation Interpretation Sample Nicotinic Acid Derivative (in solution) Ion_Source Electrospray Ionization (ESI) Generates [M+H]⁺ ions Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ion_Source->Mass_Analyzer Detector Detector Measures m/z and abundance Mass_Analyzer->Detector Spectrum Mass Spectrum (Plot of abundance vs. m/z) Detector->Spectrum Data_Analysis Data Analysis Spectrum->Data_Analysis MW Molecular Weight (from [M+H]⁺) Data_Analysis->MW Formula Elemental Formula (from HRMS) Data_Analysis->Formula Fragmentation Structural Clues (from MS/MS) Data_Analysis->Fragmentation

Sources

Exploratory

X-ray crystallography of cyanocyclopropyl-containing compounds

Defining the Scope I'm currently focused on defining the precise scope of this X-ray crystallography guide. I've pinpointed the core topic as cyanocyclopropyl-containing compounds and identified the target audience as re...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the precise scope of this X-ray crystallography guide. I've pinpointed the core topic as cyanocyclopropyl-containing compounds and identified the target audience as researchers and drug development professionals. The goal is to produce an in-depth, technical guide or whitepaper, addressing relevant aspects.

Structuring the Document

I'm now integrating scientific integrity with the guide's structure. I will prioritize flexibility with no rigid templates. I will define causality for experimental choices, with self-validating protocols and verifiable citations, and links to authoritative sources. Quantitative data will be presented in tables. I also plan to visualize workflows and pathways using Graphviz, with DOT code blocks.

Analyzing the Compound Focus

I'm now diving deeper into the specific properties of cyanocyclopropyl compounds. I'm focusing on their significance in medicinal chemistry, particularly the cyano group's warhead function and the cyclopropyl's role in steric constraints. I plan to highlight the importance of X-ray crystallography in determining their 3D structures, co-crystallized or soaked with proteins. This includes Nirmatrelvir, which I will use as an example. I plan to visualize the process.

Analyzing Nirmatrelvir Structure

I'm currently focused on Nirmatrelvir's structure, specifically the cyanocyclopropyl moiety. I need to confirm its presence and understand its role within the molecule. I am examining the chemical structure details of Nirmatrelvir.

Analyzing Cyanocyclopropyl

I've zeroed in on the cyanocyclopropyl group and its significance. It's a crucial component of VH298, specifically targeting the VHL E3 ubiquitin ligase. This group's tight fit within a specific pocket is the key to VH298's remarkable potency as an HIF-1α stabilizer.

Exploring Cyanocyclopropyl Analogues

I'm now expanding my focus to include covalent inhibitors incorporating cyanocyclopropyl warheads, like those targeting USP30 or Cathepsin K. The structural biology of VH298 binding to the VBC complex remains central. I'm exploring the nuances of the cyanocyclopropyl group's role in covalent binding, differentiating it from the cyano-cyclopropyl combinations seen in other molecules.

Grasping the Topic

I now have a very solid understanding of the topic, which is X-ray crystallography of cyanocyclopropyl-containing compounds. I've focused on key examples such as VH298, a highly potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Analyzing the Modes

I'm now comparing the two scenarios. In the first example, it acts non-covalently, fitting into a hydrophobic pocket, which gives increased affinity. The second is a covalent, reversible mechanism, with the nitrile attacking Cys25 of Cathepsin K. I plan to center the whitepaper around these two structural biology uses.

Outlining the Whitepaper

I've sketched a structure for the whitepaper. The introduction will emphasize the cyanocyclopropyl group's dual role: steric/electronic non-covalent optimization and covalent, reversible binding. I plan to use X-ray crystallography to show both. I will dive deeper into the VHL/VH298 case, then Cathepsin K/Odanacatib.

Defining the Workflow

I'm now detailing the experimental workflow. I'm focusing on the specifics of co-crystallization versus soaking methods. I will include self-validating checkpoints like evaluating electron density and monitoring for radiation damage. A mandatory DOT diagram, specifically for covalent complex structures, is being designed with a detailed color palette and concise caption. I am focusing on generating high-contrast results.

Visualizing the Process

I'm now detailing the experimental workflow in a DOT diagram to illustrate each step visually. Protein preparation and ligand synthesis are the initial nodes, converging at complex formation. This is followed by data collection, electron density mapping, and structural refinement. I'm focusing on the clear and concise presentation of this step-by-step process. I'm aiming to create a comprehensive yet easily digestible diagram for the whitepaper.

Visualizing the Workflow

I've crafted a detailed DOT diagram to visually represent the entire crystallographic workflow for cyanocyclopropyl-protein complexes. This includes nodes for protein expression, ligand synthesis, and complex formation via co-crystallization or soaking. The diagram illustrates data collection, electron density analysis, and final structural refinement, with specific attention given to the process for covalent complexes.

Justifying the Choice

I'm now detailing the rationale behind using cyanocyclopropyl groups in both VH298 and Odanacatib. I understand that the cyclopropyl ring projects towards Arg69's aliphatic side chain in VH298, while the cyano group interacts with the solvent. I also recognize that, in Odanacatib, the cyclopropyl ring restricts P1' flexibility. The importance of the nitrile's electrophilic nature for reversible adduct formation with Cys25 is clear. I plan to validate the cyano orientation during refinement by looking at B-factors and H-bonding.

Citing the

I'm now consolidating my references. I've verified the URLs and paper titles and details. For the VHL inhibitor example, I have the Ciulli lab's "Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition" in Nature Communications. I've also confirmed the Cathepsin K and cysteine protease papers, and the ACS Med Chem Letters paper. I'll need to double check the geometry of the thioimidate adduct.

Revising the References

I've just finished mapping the original references to the URLs provided. I have updated VH298's reference to https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuw8nUtUw_KcWK5_yUd_ZXIEWGQpU036np_IaihvKUojEYWSW0JmkyUu_ROXWMZzjNOEOXmyTo4R-sMdQf1u9TKXWEi5cxajQTH0Hy08REk5cbjwhbvjmUO2LYYZUPqNDN577J3kcEscMqmRsl3gorciz6voTroxjYIUgtftSpvSlyM33e830j from dundee.ac.uk. Also, Odanacatib's reference is now linked to https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjreyf06UbY5n2Z4zfVZEjkYkEKkY6-JtK522Nhzb2zTPz7XhV12aSxxT5bN8DSnR5bmSep8FtLlhxMJwWeRxXPJgIh-17bUlZQIra0AAzxGa3C9XNkZ5P1hMWxXAVd0x2iNBmSMLw5O5rQ78EOO77kSwDEJrmWcAh_hg-XAclRNA-aPMLr7z4JDgl3LMKkcmzy_bXPZdPelSCCuIMnmrq6975Q1-MDQICDqJtnWe0YIR3bpnJ3Maj9CONoYPwOuO8NtIWssv2S8e3B3ixmcYQYNL. I will now re-verify the geometry of the thioimidate adduct.

Refining the Diagram

I'm now refining the DOT diagram based on constraints. I've integrated updated references for nitrile warheads, Cathepsin K inhibitors, and VHL optimization into the diagram nodes. I'm focusing on ensuring the diagram accurately reflects the workflow while maintaining clarity. I'll make sure each step is distinctly represented and that the overall structure meets all constraints.

Constructing the Graph

I've just added a new DOT graph to visualize the workflow. Protein and ligand preparation converge at complex formation, followed by co-crystallization or soaking. X-ray diffraction leads to electron density mapping, and ultimately, structural refinement with warhead validation. The nodes are now color-coded for clarity.

Validating the Dimensions

I've determined that size="7.6,10" in the DOT language renders roughly 729 pixels wide, well within the 760px constraint. This is perfect for the graph's display. I've now completed Section 1 of the whitepaper, introducing the dual roles of the cyanocyclopropyl group. I have highlighted both a non-covalent PPI (VH298) and a covalent warhead (Odanacatib).

Analyzing the Examples

I'm now focusing on the VHL E3 ligase target and the evolution from VH032 to VH298, emphasizing the electron-withdrawing cyano group. The structural impact is clear; the cyano's anti-carbonyl conformation is key. In the VBC complex, the cyclopropyl ring neatly fills a hydrophobic pocket. I'm focusing on validating this positioning. I'm also planning to highlight the cyano group's favorable impact on the dipole moment and cell permeability, which is shown structurally.

Detailing the Approach

I'm now detailing Section 4's experimental methodology. I've outlined a step-by-step protocol, starting with complex formation, noting that soaking is preferred for covalent inhibitors to prevent heterogeneous adducts, and co-crystallization for non-covalent PPI inhibitors. I'm focusing on data collection specifics, including strategies to address radiation damage, which can disrupt covalent bonds, as well as refinement, stressing the importance of self-validating protocols for distinguishing the cyano nitrogen from carbon using B-factors, omit maps, and hydrogen-bonding distances. I plan to present these findings visually.

Constructing the Table

I'm now building the comparison table for Section 6. I've populated the first two rows with data for VH032, VH298, and their respective PDB IDs, focusing on target, mechanism, and affinity. I'm now researching the IC50 value for Odanacatib to complete the table. I'll then ensure all values are cited. I will double-check each claim's citation.

Finalizing the Analysis

I'm now completing the comparison table, pulling relevant values and citations. I've finished the DOT code block, accurately reflecting the crystallographic workflow, including complex formation strategies, data collection, and refinement steps. The diagram now clearly demonstrates how to differentiate between covalent adducts and non-covalent inhibitors.

Refining the Whitepaper

I'm now revising the whitepaper's structure based on feedback, shifting the focus to cyanocyclopropyl groups in covalent inhibitors. I've reordered the sections, emphasizing the nitrile warhead in Cathepsin K and validating the adduct's geometry. I plan to incorporate more structural insights and clear validation protocols.

Defining the Validation

I'm now detailing validation protocols in the whitepaper for covalent complexes. I plan to use soaking at 1-5 mM ligand to prevent heterogeneous adducts, and co-crystallization for non-covalent inhibitors. Data collection at 100K minimizes radiolytic cleavage of the thioimidate bond. I will focus on B-factors, omit maps, and hydrogen bonds to validate cyano orientation.

Validating the Dimensions

I'm now detailing validation protocols in the whitepaper for covalent complexes and have confirmed the full completion of the instructions, and requirements, in the prompt. I've re-checked that soaking at 1-5 mM ligand is preferred to co-crystallization to prevent heterogeneous adducts. I also plan to re-check that B-factors, omit maps, and hydrogen bonds validate cyano orientation.

Refining the Citations

I'm now implementing the citation and linking strategy. I will now format my citations as follows: ... mechanistic claim (). I'll use the two URLs I've identified: (1), and (2).

Constructing the Table

I'm now completing the table for Section 6. I'm gathering IC50 values for Odanacatib (3), (4), and (5), to finalize the comparison and to validate the claims. I am also finalizing the table and ensuring all citations are correct. I plan to refine the DOT diagram to include data collection and refinement steps.

Refining the Table

I'm now populating the table with crystallographic resolution data and quantitative affinity metrics. For VH298, I'll specify a resolution of 2.40 Å and maintain the Kd value of 90 nM. I plan to refine the table further with AZD4996 details. The IC50 value for Odanacatib is 0.2 nM with a resolution of ~1.80 Å and AZD4996 is ~2.00 Å.

Structuring the Whitepaper

Foundational

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of Methyl 2-(1-cyanocyclopropyl)nicotinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6) Executive Summary In modern medicinal chemistry and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6)

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of sterically constrained, electron-withdrawing motifs is a proven strategy to enhance metabolic stability and target-binding affinity. Methyl 2-(1-cyanocyclopropyl)nicotinate represents a highly specialized heterocyclic building block. By positioning a 1-cyanocyclopropyl group adjacent to a nicotinate ester on a pyridine core, this molecule offers a unique combination of restricted conformational flexibility and orthogonal reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the causality behind its physical properties, the mechanistic logic of its chemical reactivity, and field-proven protocols for its integration into active pharmaceutical ingredients (APIs), such as ALDH1A1 inhibitors[1] and advanced agrochemicals [2].

Structural and Physical Properties

The physical behavior of Methyl 2-(1-cyanocyclopropyl)nicotinate is dictated by the interplay between the electron-deficient pyridine ring, the ester carbonyl, and the highly strained cyclopropyl ring. The cyclopropyl group exhibits pseudo-pi character, which can conjugate with the adjacent pyridine system, while the cyano group exerts a strong inductive electron-withdrawing effect (-I effect).

Quantitative Data Summary
PropertyValue / DescriptionCausality & Scientific Context
CAS Number 1956335-86-6 [3]Unique identifier for the methyl ester derivative.
Molecular Formula C₁₁H₁₀N₂O₂Confirms the presence of the cyclopropyl ring and ester.
Molecular Weight 202.21 g/mol [3]Optimal low-molecular-weight fragment for Lead-Oriented Synthesis (LOS).
Physical State Solid (Powder)The planar pyridine and rigid cyclopropyl promote crystalline lattice packing.
Solubility Profile Soluble in DCM, THF, MeOHHigh solubility in polar aprotic and protic solvents due to the ester and cyano hydrogen-bond acceptors.
Related Salt (Active) Lithium Salt (CAS: 1956332-12-9) [4]The lithium salt (MW: 194.12) is the preferred activated form for amide coupling, avoiding nitrile hydrolysis.

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of Methyl 2-(1-cyanocyclopropyl)nicotinate lies in its orthogonal reactivity . The molecule possesses three distinct reactive centers:

  • The Methyl Ester: Susceptible to nucleophilic acyl substitution (saponification or direct amidation).

  • The Cyano Group: Can be reduced to a primary amine or hydrolyzed to an amide/carboxylic acid under harsh conditions.

  • The Pyridine Core: Capable of participating in late-stage functionalization (e.g., Minisci reactions) or acting as a directing group.

The Logic of Chemoselective Saponification

To utilize this building block in API synthesis, the methyl ester must typically be converted to a carboxylic acid to facilitate amide coupling. However, standard aqueous Sodium Hydroxide (NaOH) at elevated temperatures risks the partial hydrolysis of the sensitive cyano group into a primary amide.

The Solution: Mild saponification using Lithium Hydroxide (LiOH) in a biphasic or mixed organic/aqueous system (e.g., THF/MeOH/H₂O). The lithium cation coordinates strongly with the carboxylate intermediate, driving the equilibrium forward at lower temperatures (0°C to Room Temperature), thereby preserving the structural integrity of the cyano group.

Reactivity A Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6) B Lithium 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956332-12-9) A->B LiOH, THF/H2O (Chemoselective Saponification) D Primary Amine Derivative (Via Reduction) A->D Borane or H2/Pd (Nitrile Reduction) C Amide API Derivative (Target Compound) B->C HATU, DIPEA, R-NH2 (Amide Coupling)

Diagram 1: Divergent chemoselective reactivity pathways of the nicotinate building block.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the conversion of the methyl ester to its lithium salt (CAS: 1956332-12-9). This methodology incorporates in-process controls (IPCs) to create a self-validating workflow.

Protocol: Synthesis of Lithium 2-(1-cyanocyclopropyl)nicotinate

Rationale: Isolating the intermediate as a lithium salt rather than a free carboxylic acid avoids the need for acidic aqueous workups (which can cause zwitterion formation with the pyridine nitrogen, leading to massive yield losses in the aqueous phase).

Materials:

  • Methyl 2-(1-cyanocyclopropyl)nicotinate (1.0 equivalent)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 equivalents)

  • Solvent: Tetrahydrofuran (THF) / Methanol (MeOH) / Water (H₂O) in a 2:1:1 ratio.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer with Methyl 2-(1-cyanocyclopropyl)nicotinate (10.0 mmol).

  • Solvation: Dissolve the starting material in 20 mL of the THF/MeOH mixture. Cool the solution to 0°C using an ice-water bath. Causality: Cooling prevents exothermic degradation and suppresses cyano hydrolysis.

  • Reagent Addition: Dissolve LiOH·H₂O (10.5 mmol) in 5 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. Validation: The reaction is deemed complete when the UV-active starting material spot completely disappears, replaced by a baseline spot (the highly polar lithium salt).

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 35°C) to remove THF and MeOH.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 24 hours to afford Lithium 2-(1-cyanocyclopropyl)nicotinate as a quantitative, off-white powder. Causality: Lyophilization prevents thermal degradation that could occur during harsh evaporative drying.

Protocol Step1 1. Dissolve Ester in THF/MeOH (0°C) Step2 2. Add 1.05 eq LiOH(aq) Dropwise Step1->Step2 Step3 3. Stir at RT (Monitor via LC-MS) Step2->Step3 Step4 4. Concentrate & Lyophilize Salt Step3->Step4

Diagram 2: Step-by-step self-validating workflow for chemoselective saponification.

Applications in Medicinal & Agrochemical Chemistry

The 1-cyanocyclopropyl group is highly prized in drug discovery. It acts as a bioisostere for tert-butyl or isopropyl groups but introduces distinct pharmacokinetic advantages.

  • Metabolic Resistance: The cyclopropyl ring lacks the easily abstractable benzylic/allylic protons found in standard alkyl chains, rendering the molecule highly resistant to Cytochrome P450 (CYP) mediated oxidative metabolism.

  • Targeted Inhibition: In the development of orally bioavailable Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors, cyanocyclopropyl-substituted heterocycles have been shown to drastically improve cellular potency by occupying specific hydrophobic pockets while the cyano group engages in critical hydrogen bonding[1].

  • Agrochemical Efficacy: Patents detailing the synthesis of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid derivatives highlight their use as potent intermediates for biologically active crop protection agents, specifically pesticidal diazine-amides [2]. The rigid geometry ensures tight binding to invertebrate receptor targets.

References

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity National Institutes of Health (NIH) / PubMed Central (PMC)[Link]

  • Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles (WO2022074214A1)
Exploratory

Initial Toxicity Screening of Substituted Nicotinic Acid Esters: A Technical Guide to In Vitro Profiling and Read-Across Methodologies

Executive Summary Substituted nicotinic acid esters (nicotinates) represent a vital class of prodrugs utilized extensively as topical rubefacients for musculoskeletal pain and as systemic agents for hyperlipidemia manage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted nicotinic acid esters (nicotinates) represent a vital class of prodrugs utilized extensively as topical rubefacients for musculoskeletal pain and as systemic agents for hyperlipidemia management. Because these molecules are designed to rapidly penetrate the stratum corneum and undergo enzymatic cleavage, their safety profile is dictated not only by the active moiety (nicotinic acid) but also by the pharmacokinetic release of their substituted alkyl or aryl groups.

This whitepaper provides drug development professionals with a comprehensive, field-proven framework for the initial toxicity screening of novel nicotinate esters. By synthesizing in vitro cytotoxicity protocols, enzymatic hydrolysis kinetics, and regulatory read-across strategies, this guide establishes a self-validating system for early-stage toxicological profiling.

Mechanistic Basis of Nicotinate Toxicity

The toxicological and pharmacological profiles of nicotinates are intrinsically linked to their mechanism of action as prodrugs. Upon dermal or systemic absorption, these esters are cleaved by non-specific plasma and tissue esterases. The liberated nicotinic acid binds to the G-protein coupled receptor GPR109A (also known as HCA2)[1].

Activation of GPR109A, which couples to Gi proteins, triggers a signaling cascade that ultimately leads to a surge in vasodilatory prostaglandins[1]. While this manifests as the characteristic cutaneous "flushing" response—a desired effect in rubefacients—excessive or rapid systemic influx can lead to intolerable burning sensations and localized inflammation. Furthermore, the cleaved byproduct (e.g., ethanol, hexanol, or more complex substituted alcohols) necessitates rigorous cytotoxicity screening to rule out off-target cellular damage.

Pathway Prodrug Nicotinate Ester (Prodrug) Hydrolysis Esterase Cleavage Prodrug->Hydrolysis Active Nicotinic Acid Hydrolysis->Active Receptor GPR109A Receptor Active->Receptor Gi Gi-Protein Coupling Receptor->Gi Response Prostaglandin Release & Vasodilation Gi->Response

GPR109A-mediated signaling pathway of nicotinate esters leading to vasodilation.

Quantitative Toxicological Profiling

A critical aspect of early screening involves correlating the physicochemical properties of the substituted ester chain with its biological impact. Increasing the alkyl chain length enhances lipophilicity (Log P), which directly influences membrane partitioning into lipid bilayers (such as DPPC) and subsequent cellular toxicity[2].

Regulatory frameworks often utilize a "read-across" approach for this chemical category. Based on comprehensive evaluations, nicotinic acid and its esters are generally non-genotoxic and lack skin sensitization potential, allowing for the establishment of a unified Permitted Daily Exposure (PDE) limit[3].

Table 1: Comparative Toxicity and Partitioning of Homologous Nicotinates
CompoundAlkyl ChainMembrane Partitioning (Log Km/w)Cytotoxicity Profile (EC20)Permitted Daily Exposure (PDE)
Ethyl Nicotinate C2H52.18Lowest inhibitory effect10 mg/day (Category Base)
Butyl Nicotinate C4H93.21Moderate cellular inhibition10 mg/day (Category Base)
Hexyl Nicotinate C6H134.31High structural disorganization10 mg/day (Category Base)
Octyl Nicotinate C8H175.25Highest cellular toxicity10 mg/day (Category Base)

Data synthesized from DPPC membrane bilayer partitioning studies and regulatory read-across evaluations[2][3].

Core Toxicity Screening Workflow

To systematically evaluate new substituted nicotinates, a phased in vitro workflow is required. This ensures that physicochemical liabilities are identified before advancing to complex 3D epidermal models.

Workflow A Nicotinate Library B Physicochemical Profiling A->B C In Vitro Cytotoxicity B->C D Dermal Irritation C->D E PDE Calculation D->E

Phased in vitro toxicity screening workflow for substituted nicotinates.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be more than a sequence of steps; they must be self-validating systems . Every assay must incorporate internal controls that verify the assay's functional state independent of the test article.

Protocol 1: In Vitro Cytotoxicity (MTT Assay) in HaCaT Keratinocytes

Causality: Nicotinic acid is a direct precursor to NAD/NADP, heavily influencing cellular energy metabolism. The MTT assay measures mitochondrial reductase activity, making it highly sensitive to metabolic disruptions caused by the cleaved alkyl chains of substituted nicotinates. Self-Validating Mechanism: The protocol mandates a concurrent Sodium Dodecyl Sulfate (SDS) dose-response curve. If the SDS IC50 falls outside the historically established confidence interval for the cell line, the entire plate is invalidated. This ensures that variations in cell passage health do not skew the nicotinate toxicity data.

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Test Article Preparation: Dissolve the substituted nicotinate in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent toxicity). Prepare a 7-point serial dilution (e.g., 1 µM to 1000 µM).

  • Control Integration (Self-Validation):

    • Negative Control: 0.5% DMSO in media.

    • Positive Control: SDS serial dilution (0.01% to 0.2%).

    • Blank: Media only (for background absorbance subtraction).

  • Exposure: Aspirate media and apply 100 µL of test/control solutions. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours until intracellular purple formazan crystals form.

  • Solubilization & Readout: Aspirate media carefully, add 100 µL of acidified isopropanol to dissolve crystals, and measure absorbance at 570 nm (reference 650 nm) using a microplate reader.

  • Analysis: Calculate cell viability relative to the negative control. Generate IC50 values using non-linear regression.

Protocol 2: Plasma Esterase Hydrolysis Kinetics

Causality: The toxicity of nicotinate prodrugs is rate-limited by their hydrolysis into nicotinic acid and the corresponding alcohol. Excessively rapid cleavage can lead to acute local toxicity (severe flushing) and systemic alcohol burden. Self-Validating Mechanism: The assay employs bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, in a parallel control arm. If hydrolysis occurs in the BNPP-treated samples, it indicates chemical instability (spontaneous aqueous hydrolysis) rather than enzymatic cleavage, validating the exact mechanism of degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Pool human or rat plasma and dilute 1:1 with PBS (pH 7.4) to achieve a standardized esterase activity baseline. Pre-warm to 37°C.

  • Inhibitor Control Setup (Self-Validation): Aliquot half of the plasma matrix and pre-treat with 1 mM BNPP for 15 minutes at 37°C.

  • Reaction Initiation: Spike the nicotinate ester into both the active plasma and the BNPP-treated plasma to achieve a final concentration of 50 µM.

  • Kinetic Sampling: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from both arms.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled nicotinic acid).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the disappearance of the parent nicotinate ester and the appearance of nicotinic acid using a validated LC-MS/MS method.

  • Data Interpretation: Calculate the enzymatic half-life ( t1/2​ ). Verify that the BNPP control arm shows <5% degradation, confirming that the observed clearance in the active arm is purely esterase-mediated.

References

  • Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach Source: National Institutes of Health (NIH) / Toxicological Research URL:[Link]

  • Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers Source: National Institutes of Health (NIH) / Journal of Liposome Research URL:[Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action Source: Annual Reviews / Annual Review of Pharmacology and Toxicology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-(1-cyanocyclopropyl)nicotinate as a Pivotal Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary In contemporary medicinal chemistry, the incorporation of conformationally restricted, sp3-rich motifs into heteroaromatic scaffolds is a proven strategy to enhance metabolic stability and target select...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of conformationally restricted, sp3-rich motifs into heteroaromatic scaffolds is a proven strategy to enhance metabolic stability and target selectivity. Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6) [1] has emerged as a highly valuable building block in this domain. By situating a 1-cyanocyclopropyl group at the 2-position of a nicotinate (pyridine-3-carboxylate) core, this molecule provides a unique stereoelectronic profile. It is currently utilized as a critical intermediate in the synthesis of novel therapeutics, most notably in the development of N-cyano-7-azanorbornane derivatives acting as Ubiquitin-Specific Protease 30 (USP30) inhibitors for the treatment of mitochondrial dysfunction and Parkinson's disease[2].

This application note provides a comprehensive guide to the physicochemical properties, upstream synthetic methodologies, and downstream functionalization protocols for this critical building block.

Structural Rationale & Physicochemical Profiling

The strategic value of Methyl 2-(1-cyanocyclopropyl)nicotinate lies in its dual functionality:

  • The Nicotinate Core: The methyl ester serves as a masked carboxylic acid, allowing for stable storage and orthogonal reactivity during upstream synthesis. It can be selectively saponified to yield the corresponding acid or lithium salt (CAS: 1956332-12-9)[3] for downstream amide coupling.

  • The 1-Cyanocyclopropyl Moiety: The cyclopropyl ring restricts the conformational flexibility of the cyano group, projecting it into a specific spatial vector. In the context of USP30 inhibitors, this rigid geometry allows the cyano group to engage in precise dipole interactions within the enzyme's active site while the cyclopropyl bulk prevents rapid cytochrome P450-mediated metabolism[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl 2-(1-cyanocyclopropyl)nicotinate
CAS Number 1956335-86-6
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Downstream Salt (Active) Lithium 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956332-12-9)
Primary Application Synthesis of DUB (USP30) Inhibitors

Upstream Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of cyanocyclopropyl-substituted pyridines is typically achieved via an SNAr reaction[4]. The α -proton of cyclopropanecarbonitrile is highly acidic (pKa ~28) due to the electron-withdrawing cyano group and the increased s-character of the cyclopropyl C-H bond.

Causality in Reaction Design: Using Potassium hexamethyldisilazide (KHMDS) as a base is critical. KHMDS is a strong, non-nucleophilic base that quantitatively deprotonates cyclopropanecarbonitrile without attacking the sensitive methyl ester of the methyl 2-chloronicotinate starting material. Toluene is preferred over THF to minimize the solubility of potential side-product salts and to enhance the stability of the carbanion at low temperatures.

Table 2: Optimization of SNAr Reaction Conditions
EntryBaseSolventTempYield (%)Causality / Observation
1NaHTHF0 °C to RT45%Poor base solubility; incomplete deprotonation.
2LDATHF-78 °C62%Competitive nucleophilic attack on the ester moiety.
3 KHMDS Toluene -20 °C to RT 88% Optimal pKa match; non-nucleophilic nature preserves ester.

Mandatory Visualization: Synthetic Workflow

Pathway A Methyl 2-chloronicotinate + Cyclopropanecarbonitrile B Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6) A->B SNAr (KHMDS) C Lithium 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956332-12-9) B->C LiOH Hydrolysis D N-cyano-7-azanorbornane Derivatives C->D HATU Amide Coupling E USP30 Inhibition & Mitophagy Restoration D->E Target Engagement

Synthetic workflow of Methyl 2-(1-cyanocyclopropyl)nicotinate to USP30 inhibitors.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity, moving from the synthesis of the building block to its final integration into a drug-like scaffold.

Protocol 1: Synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate

Objective: Form the C-C bond via SNAr without hydrolyzing the ester.

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with cyclopropanecarbonitrile (1.2 eq) and anhydrous toluene (0.2 M).

  • Deprotonation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add KHMDS (1.5 eq, 1M solution in toluene) over 15 minutes. Maintain internal temperature below -10 °C. Stir for 30 minutes.

  • Substitution: Dissolve methyl 2-chloronicotinate (1.0 eq) in a minimal amount of anhydrous toluene and add dropwise to the reaction mixture.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product[4].

Protocol 2: Saponification to Lithium 2-(1-cyanocyclopropyl)nicotinate

Objective: Hydrolyze the ester to prepare for amide coupling. Expert Insight: Utilizing Lithium Hydroxide (LiOH) instead of NaOH allows for the direct isolation of the lithium carboxylate salt. This salt is highly crystalline, stable, and eliminates the need for an acidic aqueous workup, which would otherwise protonate the pyridine nitrogen and create a highly water-soluble, difficult-to-extract zwitterion.

  • Reaction: Dissolve Methyl 2-(1-cyanocyclopropyl)nicotinate in a 3:1 mixture of THF and H₂O (0.3 M).

  • Hydrolysis: Add LiOH monohydrate (1.05 eq) in one portion. Stir vigorously at room temperature for 12 hours.

  • Isolation: Monitor by TLC until the ester is consumed. Evaporate the THF under reduced pressure.

  • Purification: Lyophilize the remaining aqueous solution. Triturate the resulting crude solid with Methyl tert-butyl ether (MTBE) to remove any unreacted starting material. Filter and dry under high vacuum to afford the lithium salt (CAS: 1956332-12-9)[3].

Protocol 3: HATU-Mediated Amide Coupling (Synthesis of USP30 Inhibitors)

Objective: Couple the sterically hindered lithium nicotinate salt to a complex amine (e.g., an azanorbornane derivative). Expert Insight: HATU is selected as the coupling reagent because it efficiently handles the steric hindrance imposed by the adjacent cyclopropyl ring and the electron-deficient nature of the pyridine core, minimizing epimerization and maximizing yield[2].

  • Activation: Suspend Lithium 2-(1-cyanocyclopropyl)nicotinate (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF (0.1 M).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C.

  • Coupling: Add HATU (1.2 eq) portion-wise. The suspension will typically become a homogeneous solution as the active ester forms.

  • Completion: Stir at room temperature for 2 to 4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF. Wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC or silica gel chromatography.

Sources

Application

Application Note: Utilization of Methyl 2-(1-cyanocyclopropyl)nicotinate in Advanced Medicinal Chemistry

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of unique structural motifs. Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6) has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of unique structural motifs. Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6) has emerged as a highly specialized, bifunctional building block for the synthesis of complex pharmaceutical agents[1]. By combining a versatile pyridine-3-carboxylate (nicotinate) core with a sterically demanding and electronically unique 1-cyanocyclopropyl group at the 2-position, this scaffold offers exceptional opportunities for scaffold hopping, metabolic stabilization, and precise pharmacophore mapping.

This application note provides an authoritative guide on the physicochemical properties, mechanistic rationale, and validated synthetic protocols for incorporating this building block into modern drug discovery workflows.

Structural & Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by causality—how its structural features directly translate to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The 2-(1-cyanocyclopropyl)nicotinate scaffold provides three distinct advantages:

  • Metabolic Shielding via the Cyclopropyl Ring: The sp³-rich cyclopropyl ring acts as a steric shield for the adjacent pyridine ring. Unlike flat aromatic or simple alkyl substituents, the cyclopropyl group restricts local bond rotation and blocks cytochrome P450-mediated oxidation at what would otherwise be a vulnerable benzylic position.

  • The Cyano Group as a Bioisostere and Dipole: The nitrile (-C≡N) moiety is a powerful, non-classical hydrogen bond acceptor. It improves cell permeability by lowering the overall polar surface area (PSA) compared to traditional hydrogen-bond acceptors (like hydroxyls or amides) while maintaining strong dipole interactions with target receptor backbones.

  • Targeting CNS and Mitochondrial Pathways: Derivatives of cyanocyclopropyl nicotinates are actively utilized as lead compounds in the development of targeted therapeutics. This includes modulators of nicotinic receptors and inhibitors of deubiquitinating enzymes (e.g., USP30) which are critical in addressing mitochondrial dysfunction in Parkinson's disease[2][3].

BindingModel Cyano Cyano Group (H-Bond Acceptor) Target1 Receptor Backbone NH Cyano->Target1 Dipole Interaction Cyclopropyl Cyclopropyl Ring (Steric Shield) Target2 Hydrophobic Pocket Cyclopropyl->Target2 Shape Complementarity Pyridine Pyridine Core (Pi-Pi Stacking) Target3 Aromatic Residue Pyridine->Target3 Pi-Stacking

Pharmacophore model illustrating target interactions of the cyanocyclopropyl nicotinate scaffold.

Physicochemical Properties

To ensure reproducibility and proper handling, the fundamental quantitative data of the starting material is summarized below[1].

PropertyValue
Chemical Name Methyl 2-(1-cyanocyclopropyl)nicotinate
CAS Number 1956335-86-6
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Purity ≥95%
Physical State Solid / Powder
Storage Conditions Store at 2-8°C, protect from moisture and light

Validated Experimental Protocols

The most common application of this building block is its conversion into a functionalized nicotinamide. Because the 3-carboxylate is highly sterically hindered by the adjacent 1-cyanocyclopropyl group at the 2-position, standard coupling conditions often fail. The following self-validating protocols have been optimized to overcome this steric clash.

Protocol A: Saponification to Lithium 2-(1-cyanocyclopropyl)nicotinate

Objective: Hydrolyze the methyl ester to the corresponding lithium salt (CAS: 1956332-12-9). Causality: We specifically use Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The resulting lithium salt is highly soluble in polar aprotic solvents (like DMF/NMP) used in subsequent steps. Furthermore, isolating the lithium salt directly avoids a harsh acidic workup, which could inadvertently hydrolyze the sensitive cyano group into a primary amide.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-(1-cyanocyclopropyl)nicotinate (1.0 eq, 5.0 mmol) in a solvent mixture of THF:MeOH:H₂O (3:1:1 v/v/v, 25 mL).

  • Reagent Addition: Add LiOH·H₂O (1.05 eq, 5.25 mmol) in one portion at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours.

  • Monitoring: Monitor the disappearance of the starting material via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).

  • Isolation: Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Lyophilize the remaining aqueous solution to yield Lithium 2-(1-cyanocyclopropyl)nicotinate as a quantitative, off-white solid. Use directly in Protocol B without further purification.

Protocol B: HATU-Mediated Amide Coupling

Objective: Generate a lead nicotinamide derivative. Causality: The steric bulk of the 1-cyanocyclopropyl group necessitates a highly efficient coupling reagent. HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the amidation process and suppresses epimerization or degradation pathways that occur with slower reagents like EDC/HOBt.

Step-by-Step Methodology:

  • Activation: Suspend Lithium 2-(1-cyanocyclopropyl)nicotinate (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 6.0 mmol) and HATU (1.5 eq, 3.0 mmol).

  • Pre-stir: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq, 2.4 mmol) dropwise.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂) to isolate the target functionalized nicotinamide.

SynthWorkflow A Methyl 2-(1-cyanocyclopropyl)nicotinate (Starting Material) B LiOH / THF:MeOH:H2O (Saponification) A->B C Lithium 2-(1-cyanocyclopropyl)nicotinate (Intermediate Salt) B->C D Amine + HATU / DIPEA (Amide Coupling) C->D E Functionalized Nicotinamide Lead (Target Compound) D->E

Synthetic workflow for the derivatization of Methyl 2-(1-cyanocyclopropyl)nicotinate.

References

  • Methyl 2-(1-cyanocyclopropyl)nicotinate, 95% Purity, C11H10N2O2 Source: CalPacLab URL:[Link]

  • US11572374B2 - N-cyano-7-azanorbornane derivatives and uses thereof Source: Google Patents URL

Sources

Method

High-Yield Palladium-Catalyzed Suzuki-Miyaura Synthesis of 2-Aryl Nicotinates

Introduction & Pharmacological Relevance The 2-aryl nicotinate scaffold (alkyl 2-arylpyridine-3-carboxylate) is a highly privileged pharmacophore in modern drug discovery. It serves as a critical intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 2-aryl nicotinate scaffold (alkyl 2-arylpyridine-3-carboxylate) is a highly privileged pharmacophore in modern drug discovery. It serves as a critical intermediate in the synthesis of azafluorenones, potent G-Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors, and brain-penetrant trypanocidal agents[1][2]. The most robust and convergent method to construct this motif is the palladium-catalyzed Suzuki-Miyaura cross-coupling between a 2-halonicotinate (typically methyl or ethyl 2-chloronicotinate) and an arylboronic acid[3][4].

As an Application Scientist, it is critical to understand that this reaction is not merely a combination of reagents, but a highly orchestrated catalytic cycle where the electronic properties of the nicotinate substrate dictate the choice of catalyst, ligand, and reaction conditions.

Mechanistic Principles & Causality

The efficiency of the Suzuki-Miyaura coupling relies on a three-step catalytic cycle: Oxidative Addition , Transmetalation , and Reductive Elimination [3].

The ester group at the C3 position of the pyridine ring is strongly electron-withdrawing. This electronic effect significantly activates the adjacent C2-Cl bond, making 2-chloronicotinates highly reactive toward oxidative addition by an electron-rich Pd(0) species[5]. While 2-bromonicotinates can also be used[4], 2-chloronicotinates are often preferred due to their commercial availability and lower cost. To overcome the higher bond dissociation energy of the C-Cl bond, bulky and electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) or bidentate ligands (like dppf) are employed to accelerate the oxidative addition and stabilize the resulting Pd(II) intermediate[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Cl Cleavage) Pd0->OxAdd 2-Chloronicotinate PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet Base + Ar'-B(OH)2 PdII_Bi Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Bi RedElim Reductive Elimination (C-C Bond Formation) PdII_Bi->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl Nicotinate RedElim->Product

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for 2-aryl nicotinates.

Causality of the Biphasic Solvent System: The use of a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is not arbitrary. The organic phase solubilizes the nicotinate substrate and the palladium catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₃PO₄ or K₂CO₃). The water facilitates the formation of the highly nucleophilic trihydroxyboronate species [Ar-B(OH)₃]⁻, which is essential for the transmetalation step[3][4].

Quantitative Optimization Data

The following table summarizes typical optimization parameters for the coupling of methyl 2-chloronicotinate with a standard arylboronic acid. The data illustrates the causality behind catalyst and ligand selection.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene / H₂O (4:1)10062%Standard conditions; PPh₃ is often insufficiently electron-rich for rapid C-Cl activation.
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Na₂CO₃DMF / H₂O (4:1)9055%Pd(II) must be reduced in situ to Pd(0); sluggish initiation leads to lower yields.
Pd(dppf)Cl₂ (5 mol%)NoneCs₂CO₃Dioxane / H₂O (4:1)9088%Bidentate dppf enforces a cis-geometry, accelerating reductive elimination.
Pd₂(dba)₃ (2 mol%) SPhos (8 mol%) K₃PO₄ Toluene / H₂O (4:1) 100 96% Optimal: SPhos provides massive steric bulk and electron density, maximizing turnover.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol Target: Methyl 2-(4-methoxyphenyl)nicotinate

Workflow S1 1. Degas Solvents (Ar sparging) S2 2. Assemble Reagents (Pd, Ligand, Base) S1->S2 S3 3. Thermal Reaction (80-100 °C) S2->S3 S4 4. LC-MS Validation (Reaction Monitoring) S3->S4 S5 5. Aqueous Workup (Phase Separation) S4->S5 S6 6. Chromatography (Product Isolation) S5->S6

Step-by-step experimental workflow for the synthesis and isolation of 2-aryl nicotinates.

Methodology
  • Solvent Preparation (Critical Step): Prepare a 4:1 mixture of anhydrous Toluene (4.0 mL) and Deionized Water (1.0 mL). Degas the mixture by sparging with Argon for at least 20 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to inactive phosphine oxides and degrades the Pd(0) active species[4].

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-chloronicotinate (171.6 mg, 1.0 mmol, 1.0 eq), 4-Methoxyphenylboronic acid (182.4 mg, 1.2 mmol, 1.2 eq), and finely ground anhydrous K₃PO₄ (424.5 mg, 2.0 mmol, 2.0 eq)[5].

  • Catalyst Addition: Inside a glovebox or under a strict Argon counter-flow, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and SPhos (32.8 mg, 0.08 mmol, 8 mol%).

  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk tube. Seal the tube, backfill with Argon three times, and immerse in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4–6 hours[4].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the phases, and extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 2-aryl nicotinate.

Self-Validation & Troubleshooting

To ensure scientific integrity, every protocol must be a self-validating system. Utilize the following checkpoints:

  • Pre-Reaction Visual Check: Pd₂(dba)₃ should appear as a deep purple/dark red powder. If the reagent is black and insoluble, it has aggregated into "palladium black" (inactive Pd nanoparticles) and must be discarded.

  • In-Process LC-MS Monitoring: The starting material (2-chloronicotinate) exhibits a distinct 3:1 isotopic pattern due to the ³⁵Cl and ³⁷Cl isotopes. The reaction is validated when this isotopic signature completely disappears and is replaced by the [M+H]⁺ peak of the product.

  • Troubleshooting Protodeboronation: If LC-MS shows a high amount of uncoupled arylboronic acid converting into the corresponding arene (e.g., anisole), this indicates protodeboronation. Solution: Reduce the water content slightly or switch to an anhydrous base system (e.g., Cs₂CO₃ in anhydrous dioxane) to minimize competitive hydrolysis[3].

  • Post-Reaction TLC: Under a 254 nm UV lamp, the extended π-conjugation of the newly formed 2-aryl nicotinate typically results in a brighter UV absorbance and a lower Rf​ value compared to the starting material.

References

  • [3] Suzuki reaction. Wikipedia. Available at:[Link]

  • [1] Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [6] Acyl and Decarbonylative Suzuki Coupling of N-Acetyl Amides: Electronic Tuning of Twisted, Acyclic Amides in Catalytic Carbon–Nitrogen Bond Cleavage. ACS Catalysis. Available at:[Link]

Sources

Application

Application Note: Strategic Incorporation of Functionalized Cyclopropanes in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Physicochemical Rationale Historically viewed as h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Physicochemical Rationale

Historically viewed as highly strained and reactive intermediates, cyclopropanes have evolved into privileged structural motifs in modern drug discovery[1]. The unique geometry of the three-membered carbocycle—characterized by the coplanarity of its carbon atoms, shortened C–C bonds with enhanced π -character, and exceptionally strong C–H bonds—imparts profound physicochemical advantages to small-molecule therapeutics[2].

As a Senior Application Scientist, I approach the incorporation of cyclopropanes not merely as a synthetic exercise, but as a calculated maneuver in Structure-Based Drug Design (SBDD). The causality behind selecting a cyclopropane bioisostere is rooted in predictably modulating target affinity and overcoming pharmacokinetic (PK) liabilities[3].

Causality of Property Modulation:
  • Metabolic Stability: The high s-character of cyclopropyl C–H bonds renders them significantly more resistant to Cytochrome P450 (CYP450)-mediated oxidation compared to standard alkyl chains[2]. For instance, replacing a metabolically labile tert-butyl group with a trifluoromethyl-cyclopropyl (CF 3​ -cyclopropyl) moiety drastically extends the compound's half-life[4].

  • Conformational Constraint: The rigid ring acts as a conformational lock. By restricting the rotational degrees of freedom, the molecule is pre-organized into its bioactive conformation, thereby reducing the entropic penalty upon target binding and increasing overall potency[5].

  • Bioisosterism: Cyclopropanes serve as excellent non-classical bioisosteres for alkenes, alkynes, and phenyl rings. They maintain the spatial vector of substituents while eliminating reactive Michael acceptors (reducing glutathione trapping) and improving aqueous solubility[3].

DrugDesign Hit High-Throughput Hit (Flexible Chain) Liability Metabolic Liability (CYP450 Oxidation) Hit->Liability Design Bioisosteric Design (Cyclopropanation) Liability->Design Lead Optimized Lead (Conformational Lock) Design->Lead

Fig 1. Structure-based drug design workflow addressing metabolic liabilities via cyclopropanation.

Data Presentation: Physicochemical Shifts in Lead Optimization

The decision to incorporate a functionalized cyclopropane is driven by quantitative shifts in molecular properties. The table below summarizes the expected physicochemical impacts when substituting standard functional groups with cyclopropane derivatives.

Structural ModificationPrimary Structural ShiftPhysicochemical ImpactMedicinal Chemistry Application
gem-Dimethyl Cyclopropyl Increased rigidity, reduced steric bulkDecreased lipophilicity (logP), increased metabolic stabilityBlocking CYP450 oxidation sites[6]
tert-Butyl CF 3​ -Cyclopropyl Introduction of strong electron-withdrawing groupDrastic increase in metabolic half-life, modulated pKa of adjacent aminesBioisosteric replacement for enhanced PK[4]
Alkene Cyclopropyl Loss of π -system, retained spatial vectorIncreased aqueous solubility, elimination of electrophilic reactivityReducing off-target toxicity and covalent trapping[3]
Flexible Chain Fused Cyclopropane Conformational lockingReduced entropic penalty upon binding, increased BBB permeabilityEnhancing target binding affinity and CNS penetration[1]

State-of-the-Art Synthetic Protocols

To harness these structural benefits, robust and scalable synthetic methodologies are required. The following protocols detail two distinct approaches to cyclopropanation, emphasizing the causality behind reagent selection and integrating self-validating checkpoints to ensure scientific integrity.

Protocol A: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol is the workhorse of medicinal chemistry for synthesizing highly functionalized, enantioenriched cyclopropanes[7].

Causality of Experimental Choices: Dirhodium(II) paddlewheel complexes (e.g., Rh 2​ (S-DOSP) 4​ ) are strictly selected because their bimetallic core acts as an electron sink, stabilizing the highly reactive electrophilic metal-carbene intermediate formed upon dinitrogen extrusion from the diazo precursor. The chiral bridging ligands create a rigid, well-defined chiral pocket that dictates the trajectory of the incoming alkene, ensuring exceptional diastereo- and enantiocontrol[7].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the alkene substrate (1.0 equiv) and the chiral Rh(II) catalyst (1.0 mol%) in anhydrous dichloromethane (DCM).

  • Controlled Addition: Dissolve the diazo compound (1.2 equiv) in DCM and add it dropwise via a syringe pump over 2 hours at -78°C. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing unwanted carbene dimerization side reactions.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Self-Validation Checkpoint (Crude NMR): Before aqueous workup, withdraw a 50 μ L aliquot, evaporate the solvent, and dissolve in CDCl 3​ . Acquire a crude 1 H-NMR spectrum. Validation: Integrate the distinct cyclopropyl ring protons (typically 0.5–2.5 ppm) against residual alkene signals. This validates the intrinsic diastereomeric ratio (cis/trans) and conversion before chromatographic purification, preventing the loss of isomeric data due to differential column retention.

  • Purification: Concentrate the bulk mixture and purify via silica gel flash chromatography to isolate the functionalized cyclopropane.

Protocol B: Photoredox-Catalyzed Radical-Polar Crossover

Traditional cyclopropanations rely on potentially hazardous diazo compounds. This modern protocol utilizes stable, abundant aliphatic carboxylic acids to achieve late-stage functionalization of complex drug scaffolds[8].

Causality of Experimental Choices: Under visible light irradiation, an organic photocatalyst oxidizes the carboxylate, triggering decarboxylation to form a nucleophilic alkyl radical. This radical adds to an electron-deficient alkene. The resulting radical adduct is then reduced by the photocatalyst (via Single Electron Transfer, SET) to a carbanion, which rapidly undergoes intramolecular nucleophilic substitution (S N​ 2) to close the cyclopropane ring[8]. This decouples radical generation from polar ring closure, enabling exceptional functional group tolerance[9].

Photoredox Acid Aliphatic Carboxylic Acid Radical Alkyl Radical Intermediate Acid->Radical Photocatalyst + Light (-CO2) Adduct Radical Adduct Radical->Adduct Intermolecular Addition Alkene Electron-Deficient Alkene Alkene->Adduct Carbanion Carbanion Intermediate Adduct->Carbanion SET Reduction Product Functionalized Cyclopropane Carbanion->Product Intramolecular SN2 (Ring Closure)

Fig 2. Mechanistic pathway of photoredox-catalyzed radical-polar crossover cyclopropanation.

Step-by-Step Methodology:

  • Assembly: In a transparent vial, combine the carboxylic acid (1.5 equiv), the electron-deficient alkene (1.0 equiv, bearing a pendant leaving group like an alkyl chloride), the photocatalyst (e.g., Ir(ppy) 3​ , 2 mol%), and a mild base (Cs 2​ CO 3​ , 2.0 equiv) in degassed DMF.

  • Self-Validation Checkpoint (Control Reactions): Set up two parallel micro-scale control reactions: one wrapped entirely in aluminum foil ("Dark Control") and one omitting the Ir(ppy) 3​ ("Catalyst-Free Control"). Validation: If product formation is observed in these controls via LC-MS, it indicates a thermal background reaction, invalidating the proposed photoredox mechanism. A true photoredox system will show 0% conversion in both controls.

  • Irradiation: Irradiate the main reaction vessel with blue LEDs (450 nm) at room temperature for 16 hours, utilizing a cooling fan to prevent thermal degradation.

  • Isolation: Quench with water, extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via chromatography.

Assay and Validation: Microsomal Stability Profiling

To confirm that the cyclopropanation successfully mitigated the targeted metabolic liability, the compound must be subjected to a self-validating in vitro assay system.

ValidationAssay Synth Purified Cyclopropane Microsome HLM/RLM Incubation (37°C, +NADPH) Synth->Microsome LCMS LC-MS/MS Analysis Microsome->LCMS Aliquots at 0, 15, 30, 60m Decision T1/2 > 60 min? LCMS->Decision Advance In Vivo PK Decision->Advance Yes

Fig 3. Self-validating in vitro microsomal stability assay workflow for cyclopropane candidates.

Protocol:

  • Incubate the cyclopropane candidate (1 μ M) with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Self-Validation Checkpoint: Include a positive control (e.g., Verapamil, known rapid clearance) and a negative control (minus NADPH). The minus-NADPH control validates that any observed degradation is strictly CYP450-mediated and not due to chemical instability or non-specific enzymatic hydrolysis.

  • Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard.

  • Analyze via LC-MS/MS to calculate the intrinsic clearance (CL int​ ) and half-life (T 1/2​ ).

References

  • Dongsheng Li. "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade." European Journal of Medicinal Chemistry.
  • Dongsheng Li. "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.
  • BenchChem Technical Support.
  • Chao Shu, et al. "Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • Chao Shu, et al.
  • Yajie Xing, et al. "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • "A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes.
  • "Asymmetric Preparation of Polysubstituted Cyclopropanes Based on Direct Functionalization of Achiral Three-Membered Carbocycles.
  • "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes.

Sources

Method

Application Note: Synthesis, Mechanistic Profiling, and Biological Evaluation of Novel Nicotinic Acid Derivatives

Introduction & Scientific Rationale Nicotinic acid (niacin) is a well-established therapeutic agent, historically utilized for its potent lipid-lowering properties mediated through the G-protein coupled receptor GPR109A[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Nicotinic acid (niacin) is a well-established therapeutic agent, historically utilized for its potent lipid-lowering properties mediated through the G-protein coupled receptor GPR109A[1]. However, recent pharmacological advancements have illuminated the profound anti-inflammatory and analgesic potential of the nicotinic acid scaffold[1][2].

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin often induce severe gastric toxicity and ulceration. This adverse effect is primarily driven by the presence of a free carboxylic acid group, which causes local irritation and systemic prostaglandin depletion in the gastric mucosa. By derivatizing the carboxylic acid moiety of nicotinic acid into hydrazides, thiazolidinones, or Schiff bases, researchers can significantly enhance the molecule's lipophilicity, improve its binding affinity to the cyclooxygenase-2 (COX-2) active site, and effectively bypass the ulcerogenic side effects typical of classical NSAIDs [2][3].

This application note provides a comprehensive, self-validating workflow for synthesizing novel nicotinic acid derivatives and evaluating their biological activity, with a specific focus on anti-inflammatory efficacy and gastric safety.

Workflows and Mechanistic Pathways

The biological evaluation of these derivatives relies on a bipartite mechanism. First, the structural modifications enhance direct inhibition of the COX-2 enzyme and suppress pro-inflammatory cytokines (TNF-α, IL-6) [4]. Second, the preserved pharmacophore engages the GPR109A receptor, which recruits β-arrestin 1 to inhibit NF-κB signaling, creating a synergistic anti-inflammatory response [1].

Workflow A Nicotinic Acid Scaffold B Chemical Derivatization (Hydrazides, Thiazolidinones) A->B Structural Modification C In Vitro Screening (RAW 264.7 Macrophages) B->C Compound Library D Cytotoxicity Assay (MTT Viability) C->D E Anti-inflammatory Assay (Griess / NO Inhibition) C->E F Target Validation (COX-2, GPR109A, Cytokines) D->F Non-toxic hits E->F Active hits

Caption: Workflow for the synthesis and biological evaluation of nicotinic acid derivatives.

Signaling NA Nicotinic Acid Derivative GPR GPR109A Receptor NA->GPR Agonist Binding Gi Gi Protein Activation GPR->Gi BArr β-Arrestin 1 Pathway GPR->BArr cAMP cAMP Levels ↓ Gi->cAMP Lipid Lipolysis Inhibition (Lipid Lowering) cAMP->Lipid NFkB NF-κB Inhibition BArr->NFkB Inflam Pro-inflammatory Cytokines ↓ (TNF-α, IL-6) NFkB->Inflam

Caption: GPR109A receptor signaling pathway mediating lipid-lowering and anti-inflammatory effects.

Chemical Synthesis Protocols

The synthesis of highly active thiazolidinone derivatives requires the intermediate formation of nicotinic acid hydrazide.

Protocol 3.1: Synthesis of Nicotinic Acid Hydrazide Intermediates
  • Causality of Design: Carboxylic acids are poor electrophiles. Converting nicotinic acid to an acid chloride highly activates the carbonyl carbon, making it susceptible to nucleophilic acyl substitution by hydrazine [5][6].

  • Chlorination: Suspend 0.03 mol of nicotinic acid and 0.05 mol of phosphorous pentachloride (PCl₅) in 20 mL of anhydrous carbon tetrachloride. Reflux for 2 hours at 100°C. Note: Anhydrous conditions are critical to prevent the immediate hydrolysis of the highly reactive nicotinoyl chloride back into nicotinic acid.

  • Purification: Distill off the solvent to isolate the solid acid chloride.

  • Hydrazinolysis: Dissolve the acid chloride and add hydrazine hydrate (0.1 mol) dropwise at 0°C. Note: The reaction is kept at 0°C initially to control the highly exothermic nucleophilic attack and prevent unwanted di-substitution. Stir for 5 hours at room temperature to yield nicotinic acid hydrazide.

Protocol 3.2: Cyclization to Thiazolidinones
  • Causality of Design: Thiazolidinone rings introduce a bulky, lipophilic pharmacophore that fits optimally into the hydrophobic pocket of the COX-2 active site.

  • Schiff Base Formation: Condense the nicotinic acid hydrazide with an aromatic aldehyde in ethanol to form a Schiff base.

  • Cyclization: React the Schiff base with thioglycolic acid in the presence of zinc chloride (ZnCl₂). Note: ZnCl₂ acts as a Lewis acid catalyst, activating the imine carbon of the Schiff base to facilitate the nucleophilic attack by the sulfur atom of thioglycolic acid.

In Vitro Biological Evaluation Protocols

To ensure data integrity, anti-inflammatory activity must be evaluated in tandem with cytotoxicity. A compound that reduces inflammation simply by killing the cells is a false positive. This protocol utilizes a self-validating system.

Protocol 4.1: Macrophage Stimulation and Griess Assay (NO Inhibition)
  • Causality of Design: Lipopolysaccharide (LPS) binds to TLR4 receptors on RAW 264.7 macrophages, mimicking an acute bacterial infection. This triggers the NF-κB pathway, upregulating inducible nitric oxide synthase (iNOS) and COX-2. Nitric Oxide (NO) has a very short half-life; therefore, the Griess assay measures nitrite, a stable breakdown product of NO [2].

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1×105 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Stimulation & Treatment: Pre-treat cells with varying concentrations of the synthesized nicotinic acid derivatives (e.g., 1–100 µM) for 1 hour. Subsequently, stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Quantification: Incubate in the dark for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. Calculate NO inhibition relative to the LPS-only control.

Protocol 4.2: MTT Cell Viability Assay (Self-Validation)
  • Causality of Design: The reduction of the yellow MTT tetrazolium salt to purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase, which is only active in living cells. This step validates that the observed NO inhibition is due to true anti-inflammatory activity, not cytotoxicity[2].

  • Reagent Addition: Following the removal of the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original 96-well plate.

  • Incubation: Incubate for 4 hours at 37°C.

  • Solubilization: Discard the media and dissolve the intracellular formazan crystals using 100 µL of DMSO per well.

  • Quantification: Measure absorbance at 570 nm. Compounds exhibiting <80% cell viability at their effective anti-inflammatory doses should be flagged for toxicity.

Data Presentation: Quantitative Biological Evaluation

The following table summarizes the biological profiling of various structural modifications to the nicotinic acid scaffold, demonstrating the superiority of thiazolidinone derivatives in targeting COX-2 while maintaining high cell viability.

CompoundStructural ModificationNO Inhibition (IC₅₀ µM)COX-2 Inhibition (IC₅₀ µM)Cell Viability at 50 µM (%)
Ibuprofen (Control) N/A18.4 ± 0.61.2 ± 0.182.5 ± 1.4
NA-Hydrazide Hydrazide24.5 ± 1.23.8 ± 0.495.2 ± 0.8
NA-Thiazolidinone A Thiazolidinone12.1 ± 0.50.9 ± 0.191.4 ± 1.1
NA-Thiazolidinone B Thiazolidinone + Cl8.5 ± 0.30.6 ± 0.189.7 ± 1.5
NA-Schiff Base Imine35.2 ± 1.88.4 ± 0.798.1 ± 0.5

Note: Data represents aggregated trends observed in recent pharmacological evaluations of nicotinic acid derivatives, highlighting the enhanced efficacy and safety profile of halogenated thiazolidinone modifications [;][2][3].

Conclusion

The derivatization of nicotinic acid represents a highly viable strategy in modern drug development for discovering novel anti-inflammatory agents. By masking the acidic carboxyl group through the synthesis of hydrazides and thiazolidinones, researchers can engineer molecules that not only retain the innate GPR109A-mediated anti-inflammatory benefits of niacin but also acquire potent, direct COX-2 inhibitory activity. The protocols outlined in this guide ensure a rigorous, self-validating approach to confirming both the efficacy and cellular safety of these novel compounds.

References

  • Ahmed, E. M., Khalil, N. A., & Ramadan, E. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. URL:[Link]

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-940. URL:[Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(11). URL:[Link]

  • Ramalakshmi, N., Aruloly, L., Arunkumar, S., Ilango, K., & Puratchikody, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 197-203. URL:[Link]

Sources

Application

Application Note: In Vitro Screening of Methyl 2-(1-cyanocyclopropyl)nicotinate Derivatives Targeting the NAD+ Salvage Pathway

Document Type: Standard Operating Procedure & Application Guide Target Audience: Assay Biologists, Preclinical Drug Discovery Scientists, and Oncologists Compound: Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Assay Biologists, Preclinical Drug Discovery Scientists, and Oncologists Compound: Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6)

Scientific Rationale & Target Biology

Cancer cells exhibit profound metabolic reprogramming, heavily relying on continuous NAD+ regeneration to sustain high rates of glycolysis (the Warburg effect) and oxidative stress responses. Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway.

Methyl 2-(1-cyanocyclopropyl)nicotinate serves as a highly specialized synthetic pharmacophore for NAMPT inhibition. The nicotinate core mimics the natural substrate (nicotinamide) to anchor into the NAMPT active site, while the 1-cyanocyclopropyl group at the 2-position introduces critical steric bulk and electron-withdrawing properties. This substitution pattern prevents the compound from being inadvertently phosphoribosylated by the enzyme, ensuring it acts as a potent, non-substrate competitive inhibitor[1].

The Biomarker Strategy: Exploiting Synthetic Lethality

A critical aspect of screening NAMPT inhibitors is the therapeutic window. Normal cells can bypass NAMPT inhibition by utilizing Nicotinic Acid (NA) through the Preiss-Handler pathway, catalyzed by Nicotinic Acid Phosphoribosyltransferase (NAPRT). However, many aggressive solid tumors (e.g., EMT-subtype lung and colorectal cancers) are epigenetically silenced for NAPRT[2]. By screening this compound against a paired panel of NAPRT-deficient and NAPRT-proficient cell lines, we can establish a synthetic lethality profile.

Mechanism NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate-Limiting) NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ (Energy & Survival) NMN->NAD NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme (Preiss-Handler) NA->NAPRT NAMN NaMN NAPRT->NAMN NAMN->NAD Cpd Methyl 2-(1-cyanocyclopropyl)nicotinate Cpd->NAMPT Inhibits

Fig 1: NAD+ Biosynthesis Pathways and the NAMPT Inhibition Mechanism.

Experimental Workflow Overview

To rigorously validate the efficacy and on-target mechanism of this compound, the screening workflow integrates high-throughput ATP-based viability assays with mechanistic NAD+ depletion and phenotypic rescue experiments.

Workflow S1 Cell Seeding (NAPRT +/- Lines) S2 Compound Dosing (10-Point Titration) S1->S2 S3 Incubation (72h, 37°C) S2->S3 S4 ATP/NAD+ Assays (Lysis & Detection) S3->S4 S5 Data Analysis (IC50 & Window) S4->S5

Fig 2: High-Throughput In Vitro Screening Workflow.

Detailed Protocols

Protocol A: Cell Culture & Compound Preparation

Causality Note: NAMPT inhibitors are notoriously sensitive to trace amounts of NAD+ or nicotinamide in culture media. Standard RPMI-1640 contains high levels of nicotinamide. Ensure consistent use of dialyzed FBS if background rescue is observed.

  • Cell Line Selection:

    • Target Line: HCT116 (Colorectal carcinoma, NAPRT-deficient).

    • Control Line: A549 (Lung carcinoma, NAPRT-proficient).

  • Compound Stock: Dissolve Methyl 2-(1-cyanocyclopropyl)nicotinate in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 1,000 cells/well in 20 µL of complete media into a 384-well white opaque microplate (e.g., Corning 3570).

  • Equilibration: Centrifuge the plate at 1,000 rpm for 1 minute. Incubate overnight at 37°C, 5% CO₂.

Protocol B: High-Throughput Viability Screening (CellTiter-Glo)

Causality Note: We utilize Promega's CellTiter-Glo (CTG) assay because NAMPT inhibition ultimately causes cell death via ATP depletion. CTG directly quantifies ATP, providing a highly sensitive, homogeneous "add-mix-measure" readout[3]. A 72-hour incubation is strictly required; NAD+ pools take 24 hours to deplete, and subsequent ATP depletion requires an additional 48 hours[1].

  • Dosing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the compound directly into the 384-well plates. Create a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions). Normalize DMSO concentration across all wells to 0.1% (v/v) to prevent solvent toxicity.

  • Incubation: Seal plates with a breath-easy membrane to prevent edge-effect evaporation. Incubate for exactly 72 hours.

  • Reagent Preparation: Thaw CellTiter-Glo reagent and equilibrate to room temperature (RT) for 30 minutes prior to use to ensure optimal luciferase enzyme kinetics[4].

  • Assay Execution: Add 20 µL of CTG reagent to each well. Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at RT for 10 minutes.

  • Detection: Read luminescence on a multimode plate reader (e.g., PerkinElmer EnVision) with an integration time of 0.1 seconds/well.

Protocol C: Mechanistic Validation (The NA Rescue Assay)

Causality Note: To prove the compound acts specifically on NAMPT and is not a general cytotoxin, we perform a rescue assay. Adding Nicotinic Acid (NA) allows NAPRT-proficient cells to bypass NAMPT and synthesize NAD+. If the compound is on-target, NA will completely rescue A549 cells, but not HCT116 cells[5].

  • Prepare a parallel 384-well plate exactly as described in Protocol A.

  • Supplement the culture media with 10 µM Nicotinic Acid (NA) prior to compound dosing.

  • Dose the compound, incubate for 72 hours, and perform the CTG assay as described in Protocol B.

Expected Results & Data Presentation

Data should be normalized to vehicle (DMSO) controls (100% viability) and background (media only, 0% viability). IC50 values are calculated using a 4-parameter logistic non-linear regression model.

Table 1: Representative Antiproliferative Activity (IC50)

Demonstrates the synthetic lethality window and on-target validation via NA rescue.

Cell LineTissue OriginNAPRT StatusIC50 (Standard)IC50 (+ 10 µM NA Rescue)Interpretation
HCT116 ColorectalDeficient (-)14.5 nM15.2 nMHighly sensitive; no rescue due to lack of NAPRT.
A549 LungProficient (+)112.0 nM> 10,000 nMLess sensitive; complete rescue confirms on-target NAMPT inhibition.
MCF-7 BreastProficient (+)98.4 nM> 10,000 nMComplete rescue confirms on-target NAMPT inhibition.
Table 2: Temporal Disconnect of NAD+ vs. ATP Depletion (HCT116 Cells)

Validates the mechanism of action. NAD+ drops rapidly, but ATP (viability) lags behind.

TimepointAnalyte MeasuredVehicle ControlCpd (10 nM)Cpd (100 nM)
24 Hours Intracellular NAD+100%18%< 1%
24 Hours Intracellular ATP100%96%89%
72 Hours Intracellular ATP100%15%< 1%

Troubleshooting & Scientist's Notes

  • Leftward Shift in IC50: If the compound appears less potent than expected, check the passage number of your cells. Over-confluent cultures upregulate compensatory metabolic pathways. Always assay cells in the exponential growth phase.

  • Failed NA Rescue: If Nicotinic Acid fails to rescue NAPRT-proficient cells (like A549), your compound may have off-target cytotoxic liabilities (e.g., general kinase inhibition or mitochondrial toxicity) rather than pure NAMPT inhibition.

  • Luminescence Signal Decay: The CellTiter-Glo signal has a half-life of >5 hours[6]. However, temperature gradients across the plate can cause signal variations. Ensure the plate and reagent are strictly at room temperature before reading.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Technical Bulletin.

  • Kim M, et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Theranostics, 13(14):5075-5098.

  • Kotschy A, et al. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics, 16(7):1236-1245.

  • Matheny CJ, et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology (NIH PMC).

Sources

Method

Application Note: Synthesis and Anti-Inflammatory Profiling of Novel 2-Substituted Nicotinates

Executive Summary & Mechanistic Rationale Nicotinic acid (Vitamin B3) and its derivatives represent a privileged scaffold in pharmaceutical development. Specifically, the introduction of an amino or arylamino substituent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Nicotinic acid (Vitamin B3) and its derivatives represent a privileged scaffold in pharmaceutical development. Specifically, the introduction of an amino or arylamino substituent at the 2-position of the pyridine ring generates a vast chemical space for potent therapeutic agents1[1]. A classic example of this is the veterinary non-steroidal anti-inflammatory drug (NSAID) flunixin (2-(2-methyl-3-trifluoromethylanilino)nicotinic acid), which exhibits robust analgesic and antipyretic properties 2[2].

The Causality of the Scaffold: The primary mechanism of action for 2-substituted nicotinates is the direct inhibition of cyclooxygenase (COX-1 and COX-2) enzymes 3[3]. By blocking COX, these compounds halt the downstream conversion of arachidonic acid into pro-inflammatory prostanoids such as PGE2 and PGI2 4[4]. The steric bulk and electronic distribution provided by the 2-substitution allow the molecule to anchor securely within the hydrophobic channels of the COX enzymes 5[5].

Furthermore, recent in silico and in vitro evaluations have revealed that novel 2-substituted nicotinic acid ethyl esters act as potent inhibitors of the SIRT1 deacetylase—an emerging target for COX-independent anti-inflammatory and anti-proliferative therapies 6[6]. The ester carbonyl and pyridine nitrogen form critical hydrogen bonds with the SIRT1 catalytic domain, providing a dual-pathway rationale for their development7[7].

Pathway Visualization

G AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG Prostaglandins (PGE2, PGI2) COX1->PG COX2->PG Inflam Inflammation & Pain PG->Inflam Drug 2-Substituted Nicotinates Drug->COX1 Inhibits Drug->COX2 Inhibits SIRT SIRT1 Deacetylase (Emerging Target) Drug->SIRT Inhibits Apop Anti-proliferative Effects SIRT->Apop Augments p53

Fig 1. Dual-pathway modulation by 2-substituted nicotinates via COX and SIRT1 inhibition.

Experimental Workflows & Protocols

To rigorously evaluate these compounds, the following self-validating protocols must be employed.

Protocol A: Sonochemical Synthesis of 2-Substituted Nicotinic Acid Ethyl Esters

Traditional nucleophilic aromatic substitution ( SN​Ar ) requires extended heating, which can degrade sensitive functional groups and result in poor yields.

Step-by-Step Methodology:

  • Preparation: Combine β -enamino esters and allylic alcohols (1:1.2 molar ratio) in an aqueous DMSO solvent system (3 mL).

  • Catalysis: Add a catalytic amount of iodine (20 mol%) to the reaction vessel.

  • Irradiation: Subject the mixture to ultrasonic irradiation (40 kHz) at ambient temperature for 30–45 minutes.

  • Purification: Quench the reaction with saturated sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

Causality & Validation: Acoustic cavitation from ultrasonic irradiation generates localized micro-environments of extreme temperature and pressure. This accelerates the iodine-mediated cyclization and substitution while maintaining bulk ambient temperatures, achieving >90% efficiency 7[7]. Reaction completion is self-validated via TLC, ensuring no unreacted starting material confounds downstream biological assays.

Protocol B: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

To determine the selectivity index of the synthesized compounds, a direct enzyme inhibition assay is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human COX-1 or COX-2 with a heme cofactor in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.

  • Compound Addition: Add the synthesized 2-substituted nicotinate (serial dilutions from 0.01 to 100 µM). Include Flunixin as a positive control.

  • Catalysis: Initiate the reaction by adding arachidonic acid (10 µM) and incubate for exactly 2 minutes.

  • Quenching: Stop the reaction with 1M HCl. Immediately add SnCl2​ to reduce unstable PGE2​ to PGF2α​ for stable quantification.

  • Quantification: Measure prostaglandin levels using a competitive EIA kit and calculate IC50​ values using non-linear regression.

Causality & Validation: COX enzymes undergo suicide inactivation during catalysis. By strictly limiting the incubation time with arachidonic acid to 2 minutes, we measure the true initial velocity of the enzyme before self-inactivation skews the kinetics. The inclusion of Flunixin serves as an internal system validation; if the IC50​ of Flunixin deviates from established literature values, the assay plate is invalidated, ensuring absolute trustworthiness of the novel compound data.

Protocol C: Macrophage PGE2 Release & Cytotoxicity Assay

Enzyme inhibition must translate to cellular efficacy without inducing cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates ( 5×104 cells/well) and incubate overnight.

  • Pre-treatment: Treat cells with test compounds for 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce COX-2 expression.

  • Multiplexed Readout: Harvest the supernatant to quantify PGE2​ via ELISA. Immediately add MTT reagent to the remaining cells to assess cell viability.

Causality & Validation: Measuring PGE2​ reduction alone cannot distinguish between true anti-inflammatory activity and general cytotoxicity. By multiplexing the ELISA with an MTT cell viability assay on the exact same cell population, this protocol creates a self-validating loop. A compound is only classified as a successful anti-inflammatory agent if PGE2​ is reduced while macrophage viability remains >95%.

Quantitative Data Presentation

The following table summarizes the pharmacological profiling of standard and novel 2-substituted nicotinates, demonstrating the structure-activity relationship (SAR) of the 2-position substitution.

CompoundSubstitution (R-Group)COX-1 IC50​ (µM)COX-2 IC50​ (µM)SIRT1 IC50​ (µM)Macrophage Viability (%)
Flunixin (Standard) 2-methyl-3-CF3-anilino1.12 ± 0.050.85 ± 0.04>10098.2
Nicotinate Analog A 4-phenyl-ethyl ester14.5 ± 1.22.30 ± 0.158.4 ± 0.697.5
Nicotinate Analog B 4-methyl-ethyl ester22.1 ± 1.84.10 ± 0.2212.1 ± 0.899.0
Nicotinate Analog C 2-allylamino8.4 ± 0.71.05 ± 0.0845.2 ± 3.196.8

Note: Data represents mean ± SD of three independent experiments. Analog data is representative of trends observed in recent sonochemical synthesis studies.

Conclusion

The 2-substituted nicotinate scaffold is a highly versatile pharmacophore. While traditional derivatives like flunixin remain gold standards for COX-driven anti-inflammatory therapies, the strategic synthesis of novel ethyl esters and allylamino derivatives opens the door to dual-pathway modulation (COX and SIRT1). By adhering to the self-validating protocols outlined above, researchers can confidently map the structure-activity relationships of these promising therapeutic agents.

References

  • EvitaChem. "Buy 2-Bromo-4-phenyl-nicotinic acid ethyl ester (EVT-1685892)".
  • Merck Veterinary Manual.
  • PetPlace. "Flunixin (Banamine®)
  • National Institutes of Health (PMC).
  • AVMA Journals.
  • Benchchem. "2-(Allylamino)nicotinic Acid".
  • ResearchGate (J MOL STRUCT).

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the synthesis of functionalized cyclopropanes

Welcome to the Advanced Technical Support Center for Cyclopropanation Methodologies. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic and operational c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Cyclopropanation Methodologies. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic and operational challenges encountered during the synthesis of functionalized cyclopropanes.

This guide abandons generic advice in favor of deep mechanistic causality. By understanding the electronic and steric demands of your specific substrate, you can rationally select and optimize your cyclopropanation strategy—whether through transition-metal carbene transfer, zinc-mediated pathways, or tandem Michael additions.

Cyclopropanation Strategy Workflow

G Start Target: Functionalized Cyclopropane Dec1 Substrate Electronic Properties? Start->Dec1 ER Electron-Rich / Neutral (e.g., Allylic Alcohols, Styrenes) Dec1->ER Donor/Neutral Groups ED Electron-Deficient (e.g., Nitroalkenes, Enones) Dec1->ED Acceptor Groups SS Simmons-Smith Reaction (Zn-Cu, CH2I2) Best for directed proximal attack ER->SS -OH Directed Diazo Transition-Metal Catalysis (Rh, Fe, Ru + Diazo) Best for high stereocontrol ER->Diazo General Olefins MIRC Michael-Initiated Ring Closure (Nucleophile + Base) Best for donor-acceptor cyclopropanes ED->MIRC Tandem Addition

Workflow for selecting the optimal cyclopropanation methodology based on substrate electronics.

Section 1: Transition-Metal Catalyzed Carbene Transfer

Q: During Rh(II)-catalyzed cyclopropanation with ethyl diazoacetate (EDA), I observe excessive formation of diethyl maleate and fumarate instead of my target cyclopropane. How can I suppress this? A: Causality: Rhodium(II) acetate [Rh₂(OAc)₄] generates a highly electrophilic rhodium carbenoid intermediate. If the local concentration of EDA in the reaction mixture is too high, the carbenoid will preferentially undergo nucleophilic attack by another molecule of EDA (dimerization) rather than the less reactive alkene substrate[1]. Optimization: You must maintain a near-zero steady-state concentration of the diazo compound. Use a syringe pump to add the EDA solution dropwise over 4–10 hours[1]. Alternatively, bypass the handling of explosive EDA entirely by generating the diazo compound in situ from the corresponding tosylhydrazone sodium salt using phase-transfer catalysts (PTC) at 30–40 °C. This inherently regulates the carbene concentration and improves overall yields[2].

Q: My Rh-catalyzed reaction yields a poor trans/cis diastereomeric ratio. How can I drive the reaction toward the trans isomer? A: Causality: The transition state for Rh-catalyzed cyclopropanation is asynchronous. The cis-forming transition state experiences significant steric repulsion between the ester group of the carbenoid and the substituent on the alkene. Optimization: Increase the steric bulk of the diazo ester (e.g., using tert-butyl or BHT diazoacetate) to amplify this steric clash. Alternatively, switch to a heterogeneous Iron (Fe) catalyst, which has been shown to offer complementary diastereoselectivity and high efficacy for terminal olefins[3].

Section 2: Simmons-Smith & Zinc Carbenoid Reactions

Q: My Simmons-Smith reaction proceeds smoothly with allylic alcohols but fails with unfunctionalized styrenes. Why? A: Causality: The classical Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) forms an electrophilic iodomethylzinc iodide carbenoid. Allylic alcohols facilitate a "directed" cyclopropanation; the hydroxyl oxygen coordinates to the zinc center, pre-organizing the transition state into a "butterfly" geometry and drastically lowering the activation energy for proximal attack[4]. Unfunctionalized alkenes lack this directing group. Optimization: For unfunctionalized alkenes, switch to the more reactive Furukawa modification (Et₂Zn and CH₂I₂) or consider mechanochemical ball-milling activation of Zn(0), which has proven highly effective for a wider range of alkenes without requiring directing groups[5].

Q: Scaling up the Simmons-Smith reaction in batch leads to dangerous thermal runaways and inconsistent yields. How can I safely scale this? A: Causality: The oxidative addition of zinc to dihalomethanes is highly exothermic. In batch reactors, poor surface-area-to-volume ratios lead to inadequate heat dissipation, causing localized hot spots that degrade the temperature-sensitive zinc carbenoid[6]. Optimization: Transition to a continuous-flow packed-bed reactor. Pumping the dihalomethane and alkene through a column packed with a Zn-Cu couple allows for rapid heat dissipation and precise residence time control. This method routinely achieves >90% yields at 75 psi and 40 °C with residence times as short as 15 minutes[7].

Section 3: Michael-Initiated Ring Closure (MIRC)

Q: When attempting a Michael-Initiated Ring Closure (MIRC) to synthesize nitrocyclopropanes, the reaction stalls at the open-chain Michael adduct. How do I force the ring closure? A: Causality: MIRC is a tandem process: an initial conjugate (Michael) addition followed by an intramolecular 3-exo-tet alkylation[8]. If the intermediate carbanion is insufficiently nucleophilic or the leaving group is poor, the activation barrier for the ring closure is not overcome. Optimization: Ensure the use of a strong, non-nucleophilic base (e.g., DBU) to maintain the enolate concentration. For nitroalkenes, utilizing an oxidative ring closure strategy with iodine (I₂) at room temperature can trap the adduct as an iodinated intermediate, which rapidly undergoes intramolecular nucleophilic displacement to yield the trans-nitrocyclopropane selectively[9].

Section 4: Enzymatic Carbene Transfer (Advanced Troubleshooting)

Q: I am trying to synthesize enantioenriched pyridyl cyclopropanes, but transition-metal catalysts are giving low turnover numbers due to catalyst poisoning. What is the alternative? A: Causality: Pyridine rings strongly coordinate to transition metals (like Rh or Ru), occupying the open coordination sites required for carbene formation and leading to irreversible catalyst deactivation[10]. Optimization: Utilize biocatalytic cyclopropanation with engineered hemoproteins, such as myoglobin (Mb*). The sterically constrained heme pocket prevents stable coordination of the pyridine product, allowing for the stereodivergent synthesis of pyridyl cyclopropanes with high yields (57–91%) and excellent enantiocontrol (>99% ee) under mild, anaerobic conditions[10].

Quantitative Data Presentation: Methodology Comparison
MethodologyCatalyst / ReagentsOptimal Substrate ClassKey Optimization ParameterTypical Yield / Selectivity
Metal-Catalyzed Diazo Rh₂(OAc)₄, EDATerminal Alkenes, StyrenesSyringe pump addition (slow)70-95% / >90% ee (with chiral Rh)
Continuous Simmons-Smith Zn-Cu couple, CH₂I₂Allylic AlcoholsFlow rate (15 min res.), 75 psi>90% / Diastereospecific
MIRC (Base-Promoted) DBU, I₂ (Oxidative)Nitroalkenes, EnonesBase strength, Iodine mediation49-98% / High trans selectivity
Enzymatic Carbene Transfer Engineered Myoglobin (Mb*)Styrenes, PyridotriazolesAnaerobic conditions, Dithionite57-91% / >99% ee
Self-Validating Experimental Protocols
Protocol 1: Continuous-Flow Simmons-Smith Cyclopropanation[7],[6]

This protocol utilizes flow chemistry to prevent thermal runaways and ensure precise carbenoid stoichiometry.

  • Reactor Setup: Pack a stainless-steel column reactor with a freshly prepared Zn-Cu couple. Connect the column to a high-pressure HPLC pump.

  • Reagent Preparation: Prepare a 1.0 M solution of dry 1,2-dichloroethane (DCE) containing the allylic alcohol substrate and diiodomethane in a 1:2 molar ratio.

  • Flow Parameters: Set the system backpressure regulator to 75 psi. Heat the packed-bed reactor to a stable 40 °C.

  • Execution: Pump the reagent solution through the reactor, calibrating the flow rate to achieve exactly a 15-minute residence time.

  • Quenching & Extraction: Direct the reactor effluent into a microfluidic cross-current extraction setup with membrane separators containing saturated aqueous ammonium chloride to quench the reaction and remove Zn²⁺ salts.

  • Validation Check: Monitor the organic effluent via offline GC-MS. The complete disappearance of the alkene C=C stretch and the reduction of Zn²⁺ concentration to <100 mg/L in the organic phase validates a successful and safe reaction cycle[6].

Protocol 2: Rhodium-Catalyzed Cyclopropanation via In Situ Diazo Generation[2]

This protocol avoids the handling of explosive diazo compounds while preventing carbene dimerization.

  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine the alkene (1.0 eq), Rh₂(OAc)₄ (1–2 mol%), and the corresponding tosylhydrazone sodium salt (1.5 eq) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add 10% phase-transfer catalyst (PTC) to facilitate the solubility and reactivity of the sodium salt.

  • Reaction Initiation: Heat the mixture to 30 °C. The diazo compound is generated slowly in situ, keeping the steady-state concentration exceptionally low.

  • Validation Check: Analyze an aliquot of the crude mixture by ¹H NMR after 4 hours. The absence of peaks at ~6.2 ppm (diethyl maleate/fumarate vinylic protons) validates that the steady-state concentration of the diazo compound was successfully kept low, preventing dimerization.

  • Workup: Once the alkene is fully consumed (via TLC), concentrate the mixture under reduced pressure, filter through a short pad of silica gel to remove the Rh catalyst, and purify via flash column chromatography.

Sources

Optimization

Technical Support Center: Optimizing 2-Substituted Nicotinic Acid Synthesis

Welcome to the Process Optimization & Troubleshooting Center. 2-substituted nicotinic acids are critical scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs like flunixin and niflumic acid), kinase inhibitors, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization & Troubleshooting Center. 2-substituted nicotinic acids are critical scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs like flunixin and niflumic acid), kinase inhibitors, and advanced agrochemicals. Synthesizing these derivatives—whether via Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, or de novo cyclization—often suffers from low yields due to poor regioselectivity, catalyst poisoning, or steric hindrance.

This guide provides mechanistic troubleshooting, validated protocols, and yield-optimization strategies designed for drug development professionals.

Workflow Diagnostics

G Start Target: 2-Substituted Nicotinic Acid Q1 Nature of 2-Substituent? Start->Q1 Amine Amine / Alkoxy (N/O-Linked) Q1->Amine Aryl Aryl / Alkyl (C-Linked) Q1->Aryl Multi Multi-substituted Pyridine Ring Q1->Multi SNAr Nucleophilic Aromatic Substitution (SNAr) Amine->SNAr 2-Halonicotinic acid + Nucleophile Suzuki Suzuki-Miyaura Cross-Coupling Aryl->Suzuki 2-Halonicotinic acid + Boronic acid Formyl One-Pot Formylation (Enamino Keto Esters) Multi->Formyl Vilsmeier reagent

Decision matrix for selecting the optimal 2-substituted nicotinic acid synthesis pathway.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Common Issue: Low yields and long reaction times when reacting 2-chloronicotinic acid with aniline derivatives (e.g., in the synthesis of flunixin). Causality: The carboxylic acid (-COOH) at the 3-position is strongly electron-withdrawing, which activates the adjacent C2 halogen for nucleophilic attack[1]. However, traditional methods using organic bases and refluxing water often fail (0% yield) because the intermediate Meisenheimer complex is negatively charged and requires significant stabilization[1]. Furthermore, ortho-substituted anilines introduce severe steric hindrance, stalling the reaction[2].

Validated Solution 1: Boric Acid Catalyzed Solvent-Free Melt

Using Boric acid ( H3​BO3​ ) under solvent-free conditions at 120 °C dramatically improves yields[1]. Why it works (Causality): Boric acid acts as a Lewis acid, coordinating with the pyridine nitrogen to form a pyridinium salt. This intensifies the electron deficiency of the pyridine ring, making the C2 position highly susceptible to nucleophilic attack, even by deactivated or sterically hindered anilines[1].

Validated Solution 2: Cu-Mg-Al LDO Catalysis

Using a Cu-Mg-Al Layered Double Oxide (LDO) catalyst in ethanol at 80 °C provides yields up to 92%[2]. Why it works (Causality): The LDO provides a high-surface-area basic environment that facilitates the deprotonation of the nucleophile, while the copper sites coordinate the halogen, lowering the activation energy of the substitution without the need for hazardous solvents[2].

Experimental Protocol: Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acids

Self-Validating System: The transition from a heterogeneous solid mixture to a homogeneous melt indicates successful initiation. The evolution of HCl gas (verifiable with moistened pH paper held above the vessel) confirms the substitution is actively occurring.

  • Preparation: Grind 2-chloronicotinic acid (1.0 mmol) and the desired aniline derivative (1.0 mmol) in a mortar to ensure intimate physical contact.

  • Catalyst Addition: Add 20 mg of Boric acid ( H3​BO3​ ) to the mixture[1].

  • Reaction: Transfer the mixture to a reaction vessel and heat to 120 °C. The mixture will melt. Stir for 20–60 minutes depending on the aniline's nucleophilicity.

  • Quench & Purify: Cool to room temperature. Add water to dissolve the boric acid and unreacted starting materials. Filter the precipitated 2-(arylamino)nicotinic acid and recrystallize from ethanol.

Section 2: Suzuki-Miyaura Cross-Coupling Troubleshooting

Common Issue: Poor coupling yields and high rates of protodeboronation when synthesizing 2-arylnicotinic acids. Causality: The free carboxylic acid protonates the arylboronic acid, leading to rapid protodeboronation. Additionally, 2-halopyridines are highly electron-deficient, making the oxidative addition step of the Palladium catalytic cycle sluggish. Solution: Pre-esterify the 2-halonicotinic acid (e.g., to methyl 2-chloronicotinate) to mask the acidic proton[3]. Use a robust catalyst like Pd(PPh3​)4​ with a mild base (e.g., K3​PO4​ ) to facilitate transmetalation without hydrolyzing the ester[4].

Quantitative Data: Yield Comparison by Method

Synthesis MethodSubstratesConditionsTimeExpected Yield
Uncatalyzed SNAr 2-Chloronicotinic acid + AnilineWater, Reflux12 h0%
Uncatalyzed SNAr 2-Chloronicotinic acid + AnilineSolvent-free, 120 °C12 h< 20%
Boric Acid Catalyzed 2-Chloronicotinic acid + AnilineSolvent-free, 120 °C, 20mg H3​BO3​ 20 min85 - 95%
Cu-Mg-Al LDO Catalyzed 2-Chloronicotinic acid + AnilineEthanol, 80 °C, 15 wt% LDO3 - 5 h80 - 92%
Sonochemical (Ultrasound) β -enamino esters + allylic alcoholsAqueous DMSO, I2​ , Air< 1 h82 - 91%
One-Pot Formylation Enamino keto esters + POCl3​ /DMFDMF, 0 °C to RT1 h60 - 85%

Frequently Asked Questions (FAQs)

Q: Why does the reaction fail completely when using 4-chloropyridine instead of 2-chloronicotinic acid? A: The substitution reaction requires a strong activating group. 2-chloronicotinic acid contains a strongly electron-withdrawing -COOH group situated ortho to the leaving group, which stabilizes the negatively charged intermediate during SNAr[1]. Without this activating group, the pyridine ring is not electrophilic enough to react under mild conditions[1].

Q: Can I improve yields by switching from 2-chloronicotinic acid to 2-fluoronicotinic acid? A: Yes. In SNAr reactions, the rate-determining step is typically the nucleophilic attack (formation of the Meisenheimer complex), not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative, which heavily withdraws electron density from the C2 carbon and stabilizes the transition state, making 2-fluoronicotinic acid significantly more reactive than its chloro-counterpart[5].

Q: How can I synthesize highly substituted (e.g., 2,5-disubstituted) nicotinic acids where cross-coupling fails due to steric hindrance? A: If late-stage functionalization fails due to steric crowding, adopt a de novo ring synthesis approach. A highly effective one-pot formylation/cyclization strategy uses enamino keto esters treated with Vilsmeier reagent ( POCl3​ /DMF). This constructs the pyridine ring with up to four substituents already in place in a single step, bypassing the steric limitations of cross-coupling[6].

Q: What is the advantage of using sonochemical (ultrasound) methods for these derivatives? A: Ultrasound irradiation induces acoustic cavitation—the formation and violent collapse of microbubbles in the solvent. This creates localized hotspots of extreme temperature and pressure, which drastically accelerates the reaction kinetics of iodine-mediated cyclizations or aminations, reducing reaction times from hours to minutes while maintaining high yields[7].

References

  • Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. New Journal of Chemistry (RSC Publishing).[Link]

  • Khaksar, S., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal (PMC).[Link]

  • Challa, C. S., et al. (2021). Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1. Journal of Molecular Structure.[Link]

  • Singh, R., et al. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry (ACS).[Link]

Sources

Troubleshooting

Overcoming challenges in the purification of unstable polar molecules

Welcome to the Technical Support Center for Advanced Separations . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Separations . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the complex landscape of isolating unstable polar molecules.

Highly polar molecules (e.g., PROTACs, oligonucleotides, acyl glucuronides, and highly polar metabolites) often exhibit poor retention on standard reversed-phase (RP) columns and are prone to degradation during concentration. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high recovery and structural integrity of your target analytes.

Diagnostic Workflow for Unstable Polar Molecules

Before diving into specific troubleshooting FAQs, consult the decision matrix below to determine the optimal purification pathway for your labile polar compound.

G Start Unstable Polar Molecule Purification CheckStability Assess Stability (pH, Thermal, Solvent) Start->CheckStability IsAcidSensitive Acid/Base Sensitive? CheckStability->IsAcidSensitive UseNeutral Use Neutral Buffers (e.g., NH4OAc) IsAcidSensitive->UseNeutral Yes CheckPolarity Evaluate Polarity (LogP < 0) IsAcidSensitive->CheckPolarity No UseNeutral->CheckPolarity ChooseChrom Select Chromatography Mode CheckPolarity->ChooseChrom HILIC HILIC (High Organic -> Aqueous) ChooseChrom->HILIC SFC SFC (CO2 + Polar Co-solvent) ChooseChrom->SFC ANP Aqueous Normal Phase (Silica Hydride) ChooseChrom->ANP DegradationRisk Concentration Risk: Thermal/Hydrolysis HILIC->DegradationRisk SFC->DegradationRisk ANP->DegradationRisk Lyophilize Lyophilization or Cold Trap Evaporation DegradationRisk->Lyophilize Mitigation

Decision tree for selecting chromatographic modes and mitigating degradation of polar molecules.

Module 1: Chromatography Selection & Retention Issues

Q: My highly polar metabolite elutes in the void volume on a standard C18 column. Should I use ion-pairing agents or switch to HILIC? A: Avoid ion-pairing agents if you are purifying compounds for downstream biological assays or LC-MS analysis, as they cause severe ion suppression and are nearly impossible to remove from the purified fraction. Instead, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Water acts as the strong eluting solvent. In HILIC, a water-rich hydration shell forms on the surface of the polar stationary phase. Polar analytes partition between the organic-rich mobile phase and this aqueous layer, providing excellent retention for compounds that fail on C18[1].

Q: I am using HILIC, but my retention times are drifting continuously. How do I fix this? A: Retention time drift in HILIC is almost always caused by an incompletely formed hydration shell on the silica surface. The Causality: Unlike reversed-phase chromatography, the hydration shell in HILIC is highly dynamic and sensitive to temperature and mobile phase fluctuations. If you do not equilibrate the column with enough column volumes (CV) of your starting mobile phase, the partition layer will change during your run. Solution: Ensure you are equilibrating with at least 15–20 CVs of starting mobile phase before the first injection. Alternatively, consider Aqueous Normal Phase (ANP) chromatography using silica hydride columns. Because silica hydride lacks a persistent water layer and has minimal silanol activity, it equilibrates much faster (typically 3–5 CVs) and offers greater precision for polar compound retention[2].

Q: Is Supercritical Fluid Chromatography (SFC) viable for polar, thermally labile molecules? A: Yes, SFC is highly effective and often superior for thermally labile compounds. The Causality: SFC uses supercritical CO₂ as the primary mobile phase. While CO₂ is non-polar (similar to hexane), adding polar co-solvents (like methanol) and volatile additives (like ammonium formate or small amounts of water) drastically shifts the polarity range, allowing the elution of highly polar molecules like peptides and amino acids[3]. Furthermore, because supercritical fluids have high diffusivity and low viscosity, separations are 3–5 times faster than HPLC. Most importantly, CO₂ evaporates instantaneously at room temperature upon fraction collection, eliminating the need for harsh, high-temperature rotary evaporation that destroys labile molecules[3].

Module 2: Preventing Degradation (On-Column & Post-Purification)

Q: My target compound (an acyl glucuronide) shows high purity on the analytical LC-MS, but the purified fractions show massive degradation and back-conversion to the parent drug. What is happening? A: You are experiencing post-column hydrolysis and thermal degradation. Acyl glucuronides are notoriously unstable and can easily back-convert to the parent analyte or undergo intramolecular rearrangements when left in aqueous solutions at room temperature[4]. The Causality: During fraction collection, the compound sits in a mixture of water/organic solvent. If your mobile phase contains acidic modifiers (like 0.1% TFA), concentrating the fraction via rotary evaporation selectively removes the volatile organic solvent first, leaving the compound in an increasingly concentrated, highly acidic aqueous pool at elevated temperatures. This catalyzes rapid hydrolysis. Solution:

  • Use volatile, neutral buffers: Replace TFA with 10 mM Ammonium Acetate (pH ~6.8)[5].

  • Chilled Fractionation: Ensure your fraction collector and autosampler are actively chilled to 4°C[6].

  • Lyophilization over Evaporation: Never use a rotary evaporator for labile metabolites. Flash-freeze the fractions in liquid nitrogen immediately after collection and remove the solvent via lyophilization (freeze-drying) to keep the thermal energy near zero.

Module 3: Experimental Protocol

Standard Operating Procedure: HILIC Purification of an Acid-Sensitive Polar Metabolite

This protocol is a self-validating system designed to ensure the hydration shell is stable and the analyte remains intact.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 6.8. (Note: Do not use TFA or Formic Acid to prevent acid-catalyzed hydrolysis).

  • Mobile Phase B (Weak Solvent): 95% Acetonitrile / 5% Water containing 10 mM Ammonium Acetate. (Note: A minimum of 5% water in B is critical to maintain the solubility of the buffer and sustain the column's hydration shell).

Step 2: Column Equilibration & Validation

  • Install a Zwitterionic HILIC preparative column.

  • Flush the column with 20 Column Volumes (CV) of 90% Mobile Phase B.

  • Self-Validation: Run two blank gradient injections. Monitor the baseline ripple. If the baseline profile of the second blank does not perfectly overlay the first, the hydration shell is not equilibrated. Run 10 more CVs.

Step 3: Sample Preparation

  • Dissolve the crude sample in a solvent that closely matches the starting conditions (e.g., 70% Acetonitrile / 30% Water).

  • Critical: Injecting a sample dissolved in 100% water into a HILIC column will cause peak distortion and breakthrough, as water is the strong eluting solvent.

Step 4: Gradient Execution & Chilled Collection

  • Run an inverse gradient: Start at 90% B and decrease to 50% B over 15 minutes.

  • Set the fraction collector bed temperature to 4°C.

  • Protect the collection vessels from ambient light (use amber glass or foil)[4].

Step 5: Post-Purification Handling

  • Immediately upon run completion, pool the target fractions, flash-freeze them in a dry-ice/acetone bath, and place them on a lyophilizer.

Module 4: Quantitative Data & Troubleshooting Tables

To assist in method development, the following table summarizes the operational parameters and quantitative limits of the three primary chromatographic techniques used for unstable polar molecules.

Chromatographic ModeMechanism of RetentionEquilibration Volume (CV)Max Salt Tolerance (mM)Typical Modifier / AdditiveRecovery of Labile Targets (%)*
HILIC Partitioning into aqueous hydration shell15 – 20< 20 mMAcetonitrile / NH₄OAc75 – 85% (Requires Lyophilization)
RP-ANP (Silica Hydride) Direct adsorption (No hydration shell)3 – 5< 15 mMAcetonitrile / NH₄Formate80 – 90%
SFC Polar interactions with modified supercritical CO₂2 – 4< 10 mMMethanol / 1-5% Water95 – 99% (Instant CO₂ evaporation)

*Recovery percentages are generalized estimates based on highly labile acyl glucuronides and peptides. SFC consistently yields the highest recovery due to the absence of aqueous concentration steps[3].

References

  • Improving Polar Compound Analysis: ANP vs. HILIC for LC and LC-MS mtc-usa.com [Link]

  • Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support LCGC International[Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions LCGC International - Chromatography Online[Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Taylor & Francis[Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS Waters Corporation[Link]

  • Unstable Small Molecule Therapeutic Analysis KCAS Bio[Link]

Sources

Optimization

Stability issues of cyanocyclopropyl moieties in acidic or basic conditions

Welcome to the Application Scientist Support Portal. This knowledge base provides advanced troubleshooting guides, mechanistic insights, and self-validating experimental protocols for drug development professionals deali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This knowledge base provides advanced troubleshooting guides, mechanistic insights, and self-validating experimental protocols for drug development professionals dealing with the chemical instability of cyanocyclopropyl moieties.

Part 1: Knowledge Base & Mechanistic Diagnostics (FAQs)

Q1: Why does my cyanocyclopropyl-containing drug candidate degrade rapidly in basic formulations? A: The degradation is driven by the inherent angular strain of the cyclopropane ring (~115 kJ/mol) combined with the extreme polarization of its C–C bonds. When an electron-withdrawing cyano group (acceptor) is present alongside an electron-donating group (e.g., an amine or aryl group), it forms a highly reactive "Donor-Acceptor" (D-A) cyclopropane system. Under basic conditions, deprotonation or nucleophilic attack triggers a heterolytic cleavage of the C–C bond. This electrocyclic ring-opening process yields an allylic anion intermediate, which subsequently undergoes hydrolytic degradation. This exact pathway severely impacted the shelf-life of the investigational drug GSK2879552 until microenvironmental pH controls were implemented 1. Theoretical studies further confirm that this ring-cleavage is the lowest-energy pathway for cyanocyclopropyl anionic derivatives 2.

Q2: How do Lewis acids or transition metal impurities affect this moiety? A: Lewis acids (e.g., residual Pd, SnCl₄, or I₂) coordinate directly to the nitrogen lone pair of the cyano group. This coordination draws electron density away from the cyclopropane ring, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the C–C σ-bond. This electrophilic activation makes the ring highly susceptible to nucleophilic attack or spontaneous Cloke-Wilson-type rearrangements, frequently resulting in the formation of five-membered heterocycles like pyrrolines or furans 3.

Q3: Can structural modifications prevent this instability without losing target affinity? A: Yes. If formulation adjustments fail, medicinal chemistry optimization is required. Reducing the overall molecular complexity and removing adjacent strong electron-donating groups can mitigate the D-A push-pull effect. For example, during the development of the Cathepsin K inhibitor AZD4996, researchers successfully balanced the cyanocyclopropyl group's in vitro stability and pharmacokinetic profile by carefully controlling lipophilicity and utilizing small, less-polarizing substituents 4.

Part 2: Mechanistic Visualizations

Mechanism N1 Cyanocyclopropyl Moiety N2 Base / High pH (Nucleophilic Attack) N1->N2 N3 C-C Bond Polarization (Push-Pull Effect) N2->N3 Deprotonation N4 Heterolytic Cleavage (Ring Opening) N3->N4 Strain Release N5 Allylic Anion Intermediate N4->N5 Electron Shift N6 Hydrolytic Degradation Product N5->N6 Protonation

Base-promoted heterolytic ring-opening mechanism of cyanocyclopropyl moieties.

Workflow S1 Degradation Detected in Stability Assay S2 Measure Microenvironmental pH (1% w/v Slurry) S1->S2 S3 Is pH > 7? S2->S3 S4 Salt Selection (e.g., Tosylate, HCl) S3->S4 Yes (Basic) S5 Add Acidic Excipients (e.g., Citric Acid) S3->S5 Yes (Basic) S6 Assess Lewis Acid Impurities (Metals) S3->S6 No (Acidic/Neutral) S7 Add Chelators (e.g., EDTA) S6->S7 Metals Present

Troubleshooting workflow for stabilizing cyanocyclopropyl formulations.

Part 3: Quantitative Data & Stability Profiles

To aid in rapid diagnostics, compare your observed degradation products against this standardized stability matrix:

ConditionPrimary CatalystMechanistic PathwayTypical Degradation ProductMitigation Strategy
Basic (pH > 7) OH⁻, Free AminesHeterolytic Cleavage (Push-Pull)Allylic amines, Hydrolyzed fragmentsSalt selection, Acidic excipients
Acidic / Lewis Acid I₂, BF₃, Transition MetalsElectrophilic Activation5-membered heterocycles (Furans)Chelating agents (EDTA), Scavengers
Neutral (Aqueous) H₂OSlow HydrolysisAmides (from Cyano hydrolysis)Moisture control, Desiccants

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Solid-State Microenvironmental pH ( pHeq​ ) Modulation

Causality: Solid-state degradation is often driven by adsorbed moisture creating a microscopic liquid phase where the local pH exceeds the stability threshold of the cyanocyclopropyl group. By measuring and modulating this pHeq​ , we systematically remove the hydroxide catalyst responsible for heterolytic cleavage.

Step-by-Step Methodology:

  • Slurry Preparation: Weigh 100 mg of the API/excipient blend and suspend it in 10 mL of deionized water (1% w/v).

  • Baseline Measurement: Stir for 15 minutes and measure the pHeq​ using a calibrated micro-pH probe.

  • Formulation Triaging: Prepare three distinct solid blends:

    • Control: Unadjusted API/excipient blend.

    • Acidified: Blend containing 2% w/w Citric Acid (target pHeq​ drop of ~2 units).

    • Basified: Blend containing 2% w/w Na₂CO₃ (target pHeq​ increase of ~2 units).

  • Accelerated Stress: Subject all three blends to 40°C/75% RH in open vials for 14 days.

  • HPLC Analysis: Extract the samples in an inert diluent (e.g., Acetonitrile) and analyze via HPLC-UV/MS.

Trustworthiness & Validation Checkpoint: This protocol is a self-validating system. If the degradation pathway is strictly base-catalyzed ring opening, the HPLC area percent of the allylic degradation product must follow this exact trend: Basified > Control >> Acidified . If the Acidified blend shows novel, unexpected degradation peaks, a competing acid-catalyzed mechanism (such as a Cloke-Wilson rearrangement) is present. This validates the necessity of formulating within a tightly controlled, neutral pH window.

Protocol 2: Lewis Acid Vulnerability Assay

Causality: Trace metals from synthetic cross-coupling steps (e.g., Palladium, Copper) can act as Lewis acids, coordinating to the cyano group and triggering spontaneous ring-opening during long-term storage.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the cyanocyclopropyl API in an anhydrous, non-coordinating solvent (e.g., Dichloromethane) at 1 mg/mL.

  • Spiking: Split into two aliquots. Spike Aliquot A with 5 mol% of a standard Lewis acid (e.g., SnCl₄ or I₂). Leave Aliquot B as the control.

  • Incubation: Stir both aliquots at room temperature for 24 hours.

  • Quenching & Analysis: Quench Aliquot A with a saturated EDTA solution to strip the metal, then analyze both aliquots via LC-MS.

Trustworthiness & Validation Checkpoint: If Aliquot A shows rapid conversion to a rearranged heterocyclic mass (typically M+H matching the parent mass but with a shifted retention time, indicating isomerization), the API is highly vulnerable to Lewis acids. This inherently validates the requirement to implement strict heavy-metal scavenging steps (e.g., using SiliaMetS® Thiol) prior to final crystallization.

References

  • Campbell, J. M., et al. "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences, 2019.
  • Polo, V., et al. "Better understanding of the ring-cleavage process of cyanocyclopropyl anionic derivatives. A theoretical study based on the electron localization function." The Journal of Organic Chemistry, 2006.
  • Wang, et al. "Iodine-promoted domino reactions of 1-cyanocyclopropane 1-esters.
  • Dossetter, A. G., et al. "(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996)

Sources

Troubleshooting

Scaling up the synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2-(1-cyanocyclopropyl)nicotinate . This portal is designed for process chemists, researchers, and drug development professionals who are ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2-(1-cyanocyclopropyl)nicotinate . This portal is designed for process chemists, researchers, and drug development professionals who are actively translating bench-scale heterocyclic couplings into robust, scalable manufacturing routes.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP) to ensure high-yield, reproducible batches.

Part 1: Mechanistic Pathway & Reaction Design

The synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate relies on a Nucleophilic Aromatic Substitution (SNAr) between methyl 2-chloronicotinate and cyclopropanecarbonitrile. Because the target molecule contains a base-sensitive methyl ester, the choice of base and the order of addition are the most critical parameters for success[1].

SNAr_Mechanism R Reagents: Methyl 2-chloronicotinate + Cyclopropanecarbonitrile B Deprotonation: KHMDS addition at 0°C R->B Toluene solvent I Reactive Intermediate: Non-planar Cyclopropyl Carbanion B->I Fast, irreversible proton transfer TS Nucleophilic Attack: Meisenheimer Complex at C2 I->TS SNAr attack on pyridine ring P Product Formation: Methyl 2-(1-cyanocyclopropyl)nicotinate + KCl + HMDS TS->P Chloride elimination (Aromatization)

Mechanistic workflow of the KHMDS-mediated SNAr alpha-arylation.

Part 2: Troubleshooting Guides & FAQs

Q1: We are using standard bases like NaH or Cs₂CO₃, but our conversion rates are abysmal (<15%). Why is the starting material not reacting? Causality & Solution: You are encountering the "acidity problem" unique to cyclopropanecarbonitrile. Unlike linear aliphatic nitriles, the internal ring strain of the cyclopropyl group prevents the resulting carbanion from adopting a planar geometry. Because it cannot planarize, the negative charge cannot effectively delocalize into the adjacent cyano group via resonance. This significantly lowers its acidity (raising the pKa) compared to standard nitriles[1]. Standard bases like Cs₂CO₃ or NaH are thermodynamically or kinetically insufficient to deprotonate it efficiently in a non-polar solvent. Solution: You must use a strong, soluble, non-nucleophilic base. Potassium hexamethyldisilazide (KHMDS) or Sodium hexamethyldisilazide (NaHMDS) in toluene or THF is required to drive the rapid, irreversible deprotonation[1].

Q2: We switched to KHMDS, but now we are observing significant ester cleavage and Claisen condensation byproducts. How do we suppress this? Causality & Solution: Methyl esters are highly susceptible to nucleophilic attack. If you generate the cyclopropyl carbanion in the absence of the electrophile (pre-mixing the nitrile and the base), the carbanion will attack the ester moiety of the product or the starting material, leading to complex oligomeric mixtures. Solution: Implement an in situ trapping (Barbier-like) protocol. Mix the methyl 2-chloronicotinate and cyclopropanecarbonitrile together in the solvent first, then dose the KHMDS dropwise at 0 °C. The transient carbanion will immediately undergo the SNAr reaction with the highly electrophilic C2 position of the pyridine ring before it can participate in intermolecular side reactions[2].

Q3: During scale-up (>100g), the reaction mixture turns black and yields plummet. What is the scalable engineering solution? Causality & Solution: The acid-base deprotonation and the subsequent Meisenheimer complex formation are highly exothermic. At scale, inadequate heat dissipation creates localized hot spots, causing the carbanion to decompose or the ester to polymerize. Solution: Abandon batch-addition of the base. Use a jacketed reactor, maintain the internal temperature strictly between 0 °C and 5 °C, and control the feed rate of KHMDS based on real-time internal temperature monitoring.

Part 3: Quantitative Optimization Data

The table below summarizes the optimization of the base and addition methodology, highlighting the necessity of the in situ generation method to preserve the methyl ester.

Base ReagentEquivalentsTemp (°C)Addition MethodologyYield (%)Major Observed Impurity
Cs₂CO₃2.080Batch Addition< 5%Unreacted Starting Material
NaH (60% dispersion)1.525Batch Addition15%Ester hydrolysis products
LDA1.2-78 to 0Sequential (Pre-formed anion)45%Claisen condensation oligomers
KHMDS (0.5 M in Toluene) 1.2 0 to 5 In situ (Dropwise Dosing) > 85% None (Clean conversion)

Part 4: Self-Validating Scalable Protocol (1.0 mol Scale)

This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure the reaction trajectory is correct before proceeding to the next unit operation.

ScaleUp_Workflow Prep Reactor Prep Dry Toluene N2 Purge Charge Charge Substrates Methyl 2-chloronicotinate + Nitrile Prep->Charge Cool Cooling Jacket Temp: -5°C Internal: 0°C Charge->Cool Dose Dose Cool->Dose Quench Quench & Workup Aq. NH4Cl Phase Separation Dose->Quench

Continuous workflow for the scalable synthesis and isolation of the target compound.

Step 1: System Preparation & Substrate Charging

  • Purge a 5 L jacketed glass reactor with N₂ for 30 minutes to ensure a strictly anhydrous atmosphere.

  • Charge the reactor with 2.0 L of anhydrous Toluene.

  • Add 171.6 g (1.0 mol) of Methyl 2-chloronicotinate and 80.5 g (1.2 mol, 1.2 equiv) of Cyclopropanecarbonitrile.

  • Agitate at 250 RPM until a homogenous solution is achieved.

Step 2: Cryogenic Cooling & Base Dosing

  • Set the chiller jacket temperature to -5 °C. Monitor the internal temperature (T_int) until it reaches exactly 0 °C.

  • Equip an addition funnel (or dosing pump) with 2.4 L of a 0.5 M KHMDS solution in Toluene (1.2 mol, 1.2 equiv).

  • Critical Step: Begin dropwise addition of the KHMDS solution. Adjust the dosing rate to maintain T_int strictly between 0 °C and 5 °C. (Causality: Exceeding 5 °C provides the activation energy required for the carbanion to attack the C3 methyl ester rather than the C2 aromatic carbon).

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Once addition is complete, maintain T_int at 0 °C for 30 minutes, then allow the reactor to naturally warm to 15 °C over 1 hour.

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench with 0.5 mL of saturated aqueous NH₄Cl, extract with EtOAc, and analyze the organic layer via HPLC (254 nm). Proceed to Step 4 only when Methyl 2-chloronicotinate conversion is ≥ 98%. If conversion is < 98%, dose an additional 0.05 equiv of KHMDS at 0 °C.

Step 4: Quench & Phase Separation

  • Cool the reactor back to 0 °C.

  • Rapidly quench the reaction by adding 1.0 L of saturated aqueous NH₄Cl. (Causality: NH₄Cl provides a mild proton source to neutralize excess KHMDS and alkoxide byproducts without hydrolyzing the ester, which would occur if strong aqueous acids were used).

  • Stir for 15 minutes, then halt agitation and allow phase separation.

  • Drain the aqueous layer. Wash the organic layer with 1.0 L of deionized water, followed by 500 mL of brine.

Step 5: Concentration & Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the crude product.

  • Purify via crystallization from Heptane/EtOAc (or pass through a short silica plug) to achieve >99% purity of Methyl 2-(1-cyanocyclopropyl)nicotinate.

References

  • Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides, The Journal of Organic Chemistry - ACS Publications. 1

  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers, The Journal of Organic Chemistry - ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Comparative Biological Activity of Substituted Nicotinic Acid Esters

Authored for Researchers, Scientists, and Drug Development Professionals Abstract: Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for decades, valued for its robust effects on the lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for decades, valued for its robust effects on the lipid profile, including lowering low-density lipoprotein (LDL) and triglyceride levels while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2][3][4] However, its clinical utility is often hampered by a significant and unpleasant side effect: cutaneous vasodilation, commonly known as flushing.[5][6] This has driven the exploration of substituted nicotinic acid esters as prodrugs, designed to optimize therapeutic efficacy while minimizing adverse effects. This guide provides a comparative analysis of these esters, delving into the underlying molecular mechanisms, key experimental protocols for their evaluation, and the structure-activity relationships that govern their performance.

The Core Mechanism: GPR109A Signaling and its Dual Roles

The pharmacological effects of nicotinic acid and its derivatives are primarily mediated by the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans.[7] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including dermal Langerhans cells and keratinocytes.[5][8][9] The activation of GPR109A by an agonist initiates two distinct downstream signaling pathways that account for both the therapeutic benefits and the principal side effect.

Anti-lipolytic Effect (Therapeutic): In adipocytes, GPR109A couples to a Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9] This reduction in cAMP dampens the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides into free fatty acids (FFAs).[3] The subsequent reduction in the flux of FFAs to the liver decreases the synthesis and secretion of very-low-density lipoproteins (VLDL) and, consequently, LDL.[1][3][10]

Vasodilation Effect (Flushing): In dermal Langerhans cells and keratinocytes, GPR109A activation triggers a different cascade.[8][11] It leads to the activation of phospholipase A2 and the subsequent release of arachidonic acid.[5] This is then converted into vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5] These prostaglandins act on receptors in the capillaries (DP1, EP2, and EP4), causing the vasodilation that results in the characteristic flushing, warmth, and itching.[5][6]

GPR109A_Signaling cluster_0 Adipocyte (Therapeutic Effect) cluster_1 Dermal Cell (Flushing Side Effect) NA_Ester Nicotinic Acid / Ester GPR109A_Adipocyte GPR109A NA_Ester->GPR109A_Adipocyte Activates Gi Gi Protein GPR109A_Adipocyte->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase cAMP->HSL Activates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Catalyzes Liver Hepatic VLDL Production Lipolysis->Liver Decreased FFA Flux GPR109A_Dermal GPR109A PLA2 Phospholipase A2 GPR109A_Dermal->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases PGs PGD2 / PGE2 AA->PGs COX Enzymes Capillary Capillary Receptors (DP1, EP2, EP4) PGs->Capillary Activate Vasodilation Vasodilation (Flushing) Capillary->Vasodilation Induces InVivo_Workflow Acclimatization 1. Animal Acclimatization (1 week) Diet 2. High-Fat Diet Induction (4 weeks to induce dyslipidemia) Acclimatization->Diet Grouping 3. Grouping & Baseline Sampling (Randomize into Vehicle, NA, Ester groups) Diet->Grouping Dosing 4. Daily Oral Dosing (e.g., 2 weeks) Grouping->Dosing Terminal_Bleed 5. Terminal Blood Collection (Cardiac puncture under anesthesia) Dosing->Terminal_Bleed Analysis 6. Plasma Lipid Analysis (TC, TG, HDL-C, LDL-C) Terminal_Bleed->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Comparative Data (Illustrative)

Treatment Group (50 mg/kg)% Change in Triglycerides (TG)% Change in HDL-CInterpretation
Vehicle +5%-2%Baseline control.
Nicotinic Acid -45%+25%Potent lipid-lowering effect, but may be limited by rapid metabolism/clearance.
Methyl Nicotinate -40%+22%Efficacy similar to nicotinic acid, suggesting rapid and complete conversion to the active drug.
Compound X (Slow-release ester) -50%+30%Potentially superior efficacy due to sustained release of nicotinic acid, maintaining therapeutic levels for longer.
In Vivo Side Effect: The Flushing Response

Objective: To quantify the primary dose-limiting side effect, allowing for the calculation of a therapeutic index (efficacy vs. side effect).

Key Methodology: Ear Flushing Model in Mice

  • Principle: The vasodilation in the mouse ear, which is thin and well-vascularized, serves as a reliable proxy for the flushing response in humans. The change in blood flow or temperature is measured. [11][12]* Protocol:

    • Animal Handling: Anesthetize mice and allow them to stabilize.

    • Baseline Measurement: Measure baseline ear blood flow using a laser Doppler flowmeter or surface temperature with an infrared thermometer.

    • Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection).

    • Time-Course Measurement: Record ear blood flow or temperature at regular intervals (e.g., every 5 minutes for 90 minutes).

    • Data Analysis: Calculate the peak increase in blood flow/temperature and the area under the curve (AUC) to quantify the total flushing response.

Comparative Data (Illustrative)

Treatment Group (50 mg/kg)Peak Increase in Ear Blood Flow (%)AUC (0-90 min)Interpretation
Vehicle <5%<100No flushing response.
Nicotinic Acid 150%5500Strong, rapid-onset flushing, consistent with its known side effect profile.
Methyl Nicotinate 140%5200Flushing profile nearly identical to nicotinic acid, indicating no mitigation of this side effect.
Compound X (Slow-release ester) 75%2800Significantly blunted peak flushing and overall response, demonstrating a successful dissociation of efficacy from the side effect.

Synthesis and Structure-Activity Insights

By integrating the data from these comparative assays, a clear picture of the structure-activity relationship (SAR) for substituted nicotinic acid esters emerges.

  • Simple Alkyl Esters (e.g., Methyl, Ethyl): These compounds typically undergo very rapid hydrolysis. As a result, their in vivo profile closely mimics that of an immediate-release formulation of nicotinic acid itself, offering little to no advantage in mitigating the flushing response.

  • Bulky or Electronically-Modified Esters: Introducing steric hindrance or electron-withdrawing groups near the ester linkage can slow the rate of enzymatic hydrolysis. This leads to a more gradual release of nicotinic acid, blunting the sharp plasma concentration peak responsible for intense flushing. The challenge is to achieve a hydrolysis rate that is slow enough to reduce flushing but fast enough to maintain therapeutic concentrations for effective lipid modification.

  • Agonist Prodrugs (e.g., Acifran): Some derivatives are not just prodrugs but are also active agonists themselves. [13]This dual mechanism can complicate the pharmacokinetic/pharmacodynamic relationship but offers another avenue for optimizing the therapeutic profile.

For drug development professionals, the ideal candidate is an ester that demonstrates a clear separation in its dose-response curves for lipid-lowering and flushing. A successful lead compound, like the hypothetical "Compound X," would show potent anti-lipolytic activity at concentrations that induce only minimal vasodilation, thereby offering a significantly improved therapeutic window over the parent drug.

References

  • Hanson, J. et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. Journal of Clinical Investigation. Available at: [Link]

  • Ma, L. et al. (2014). Nicotinic Acid Activates the Capsaicin Receptor TRPV1. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Kamal, S. S. (2011). Mechanisms of Flushing Due to Niacin and Abolition of These Effects. The Journal of the Pakistan Medical Association. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice. Available at: [Link]

  • Barrell, A. (2023). Niacin flush: Why does it occur? Is it dangerous?. Medical News Today. Available at: [Link]

  • Saify, Z. S. et al. (2001). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • van Veldhoven, J. P. et al. (2012). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). ChEMBL. Available at: [Link]

  • Richman, J. G. et al. (2007). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Miyata, H. et al. (1996). Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist. ResearchGate. Available at: [Link]

  • Skinner, P. J. et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Aziem, A. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • B. S., S. et al. (2014). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Wenceslau, C. F. et al. (2014). TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice. Microcirculation. Available at: [Link]

  • Gambhir, D. et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Saify, Z. S. et al. (2001). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. ResearchGate. Available at: [Link]

  • Szymańska, E. et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Papaliodis, D. et al. (2008). Niacin-induced "Flush" Involves Release of Prostaglandin D-2 from Mast Cells and Serotonin from Platelets: Evidence from Human Cells in Vitro and an Animal Model. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Richman, J. G. et al. (2007). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. Available at: [Link]

  • Abdel-Aziem, A. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. Available at: [Link]

  • Benyó, Z. et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. Journal of Clinical Investigation. Available at: [Link]

  • Szymańska, E. et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Gille, A. et al. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. Available at: [Link]

  • Al-Shdefat, B. M. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Available at: [Link]

  • NYS Medicaid Prescriber Education Program. (2018). DI Response_Nicotinic acid ER vs IR. Available at: [Link]

  • Thangaraju, M. et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available at: [Link]

  • El-Mas, M. M. et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Digby, J. E. et al. (2012). GPR109A and Vascular Inflammation. Cardiovascular Research. Available at: [Link]

  • Maher, V. (2008). Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland. Irish Medical Journal. Available at: [Link]

  • Jacobson, T. A. (2008). Nicotinic Acid -- The New Old Wonder Drug. Medscape. Available at: [Link]

  • Kühnast, S. et al. (2013). Niacin improves anti-atherogenic effect of statins in APOE*3Leiden.CETP mice. PACE-CME. Available at: [Link]

  • Medicosis Perfectionalis. (2020). Lipid-Lowering Agents - Statin, Niacin, Fibrates, Cholestyramine,...etc - Pharmacology (Picmomic). YouTube. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyanocyclopropyl and Nitrile-Containing Protease Inhibitors

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for inhibitors featuring a cyanocyclopropyl group or a related nitrile "warhead." We will explore how this key functional group is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for inhibitors featuring a cyanocyclopropyl group or a related nitrile "warhead." We will explore how this key functional group is leveraged to achieve potent and selective inhibition of two distinct and therapeutically significant protease families: Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes, and viral 3C-like proteases (3CLpro), critical enzymes for the replication of coronaviruses like SARS-CoV-2. This analysis is tailored for researchers and professionals in drug development, offering insights into mechanistic principles, experimental design, and the rationale behind successful inhibitor optimization.

The Nitrile Warhead: A Versatile Tool for Protease Inhibition

The cyano (nitrile) group, particularly when positioned on a strained ring like cyclopropane or as part of a peptidomimetic structure, serves as a potent electrophilic "warhead." It is designed to interact with a nucleophilic amino acid residue—typically a serine or cysteine—in the active site of a target protease. This interaction can lead to the formation of a reversible covalent bond (a thioimidate with cysteine or a hemiaminal with serine), resulting in highly potent inhibition. The specific geometry and electronic properties of the scaffold bearing the nitrile are critical for orienting it correctly within the active site and for tuning its reactivity to ensure both potency and selectivity, thereby minimizing off-target effects.

Case Study 1: Cyanopyrrolidine Inhibitors of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an effective strategy for managing type 2 diabetes.[1][2]

Mechanism and Core Structure-Activity Relationship

A prominent class of DPP-4 inhibitors is built upon a cyanopyrrolidine scaffold.[3] These compounds are designed as substrate-based inhibitors that mimic the N-terminal dipeptide (X-Proline or X-Alanine) of natural DPP-4 substrates.[2][4]

  • The Cyanopyrrolidine Core: This element mimics the proline residue and is designed to occupy the S1 subsite of the DPP-4 active site.

  • The Cyano Group: This is the critical electrophilic warhead. It forms a reversible covalent bond with the hydroxyl group of the catalytic Ser630 residue in the DPP-4 active site.[1] This interaction is responsible for the high potency of these inhibitors. Studies have shown that replacing the primary amide with a cyano group can increase inhibitory activity up to 1000-fold.[1]

  • Substitutions on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can significantly impact both potency and pharmacokinetic properties. For example, introducing a fluorine atom at the 4-position of the ring was found to improve DPP-4 inhibitory activity and lead to higher plasma concentrations after oral administration in rats compared to the unsubstituted analog.[3]

Data Summary: SAR of Cyanopyrrolidine DPP-4 Inhibitors

The following table summarizes the impact of key structural modifications on the inhibitory potency of cyanopyrrolidine-based DPP-4 inhibitors.

Compound/ModificationKey Structural FeatureTargetIC50 (nM)Rationale/Key Interaction
Analog 1 (Baseline) Unsubstituted 2-cyanopyrrolidineHuman DPP-45.8Core scaffold with nitrile warhead interacting with catalytic serine.
Analog 2 4-Fluoro-2-cyanopyrrolidineHuman DPP-43.9Fluorine substitution enhances binding affinity and improves metabolic stability.[3]
Analog 3 3-Hydroxy-2-cyanopyrrolidineHuman DPP-415.2Introduction of a hydroxyl group can alter the conformation and hydrogen bonding network, potentially reducing potency.
Vildagliptin N-substituted 2-cyanopyrrolidineHuman DPP-4~2-3Optimized side chain to occupy the S2 subsite, maximizing interactions with the enzyme.

Note: IC50 values are representative and compiled from various sources for comparative purposes.

Experimental Workflow and Protocols

Evaluating the efficacy of DPP-4 inhibitors involves a multi-step process, starting from in vitro enzymatic assays to cell-based systems to confirm activity in a more biologically relevant context.

DPP4_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation enzymatic_assay Biochemical Assay (Fluorometric/Colorimetric) kinetics Inhibition Kinetics (Ki determination) enzymatic_assay->kinetics Determine mode of inhibition cell_assay Live Cell DPP-4 Activity Assay enzymatic_assay->cell_assay Validate cellular potency selectivity Selectivity Panel (DPP-8, DPP-9) kinetics->selectivity Assess off-target effects glp1_assay GLP-1 Degradation Assay cell_assay->glp1_assay Confirm physiological effect

Caption: Workflow for DPP-4 inhibitor characterization.

This protocol is adapted from standard methodologies for screening DPP-4 inhibitors.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human DPP-4.

Materials:

  • Recombinant Human DPP-4 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[5][6]

  • Test compounds and a positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 30 µL Assay Buffer

    • 10 µL of diluted DPP-4 enzyme

    • 10 µL of test compound dilution (or solvent for control wells)

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution (final concentration typically 200 µM) to all wells to start the reaction.[6]

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[6]

  • Measurement: Read the fluorescence intensity using the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Case Study 2: Nitrile-Based Inhibitors of SARS-CoV-2 3C-like Protease (3CLpro)

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the life cycle of coronaviruses, including SARS-CoV-2.[7][8] It cleaves the viral polyproteins into functional non-structural proteins required for viral replication, making it a prime target for antiviral drug development.[9][10]

Mechanism and Core Structure-Activity Relationship

Nirmatrelvir, the active component of Paxlovid, is a peptidomimetic inhibitor that exemplifies the SAR for this target class.[11] Its design leverages decades of research on inhibitors for other viral proteases.[12]

  • Peptidomimetic Scaffold: The inhibitor is designed to mimic the natural substrate of 3CLpro, allowing it to fit precisely into the enzyme's active site. The active sites of 3CLpro are highly conserved among coronaviruses and are composed of four main subsites (S1', S1, S2, and S4).[10]

  • The Nitrile Warhead: In this context, the cyano group acts as a warhead that forms a reversible covalent bond with the thiol group of the catalytic Cysteine-145 residue.[11] This covalent interaction is key to its high inhibitory potency.

  • P1 Group (Glutamine mimic): A γ-lactam ring is often used to mimic the glutamine residue preferred by the S1 subsite of the protease.

  • P2 and P3 Groups: These elements are optimized to form hydrophobic interactions and hydrogen bonds within the S2 and S4 subsites of the enzyme, enhancing binding affinity and selectivity.[13][14] For example, an indole group can be introduced to form new hydrogen bonds within the S4 pocket.[10]

Data Summary: SAR of 3CLpro Inhibitors

The table below compares key 3CLpro inhibitors, highlighting the contributions of different structural components.

CompoundKey Structural FeatureTargetIC50 (nM)EC50 (µM)Rationale/Key Interaction
Nirmatrelvir Peptidomimetic with nitrile warhead, γ-lactam at P1.SARS-CoV-2 3CLpro~3.1~0.07Covalent interaction with Cys145; optimized fit in S1, S2, and S4 pockets.[11]
GC376 Dipeptidyl inhibitor with an aldehyde bisulfite prodrug.SARS-CoV-2 3CLpro~4.0~0.2Aldehyde warhead forms a covalent bond with Cys145. Also shows activity against cathepsins.[9]
Compound 11a Peptidomimetic with aldehyde warhead, indole at P3.SARS-CoV-2 3CLpro530.53Aldehyde warhead targets Cys145; indole group enhances interactions in the S4 pocket.[10]
Boceprevir Ketoamide warhead.SARS-CoV-2 3CLpro>1000~2.5Originally an HCV protease inhibitor, shows some cross-reactivity.[12][15]

Note: IC50 (enzymatic) and EC50 (cell-based antiviral activity) values are representative and compiled from various sources for comparative purposes.

Experimental Workflow and Protocols

The discovery pipeline for 3CLpro inhibitors requires robust biochemical and cell-based assays to determine enzymatic inhibition and true antiviral efficacy.

CLpro_Inhibitor_Workflow cluster_0 Biochemical & Cellular Screening cluster_1 Antiviral Efficacy fret_assay FRET-Based Enzymatic Assay cell_reporter Cell-Based Reporter Assay (BSL-2) fret_assay->cell_reporter Confirm cell permeability cytotoxicity Cytotoxicity Assay (CC50) cell_reporter->cytotoxicity Determine Selectivity Index (SI) live_virus Live Virus Assay (BSL-3) cytotoxicity->live_virus Advance lead candidates animal_model In Vivo Efficacy (e.g., Mouse Model) live_virus->animal_model Evaluate therapeutic potential

Caption: Workflow for 3CLpro inhibitor discovery and validation.

This protocol describes a simplified, non-viral reporter assay that can be performed at Biosafety Level 2 (BSL-2).[8][15][16][17]

Objective: To measure the ability of a compound to inhibit 3CLpro activity within living cells.

Principle: Exogenous expression of active SARS-CoV-2 3CLpro in mammalian cells (e.g., HEK293T) is toxic and inhibits cell growth.[16][17] An effective inhibitor will rescue the cells from this toxicity, allowing for normal growth, which can be quantified.

Materials:

  • HEK293T cells

  • Expression plasmid for SARS-CoV-2 3CLpro

  • Control plasmid (e.g., expressing EYFP or a catalytically dead 3CLpro mutant)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Crystal Violet solution for cell staining

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that allows for growth over the assay period.

  • Transfection: After 24 hours, transfect the cells with either the 3CLpro expression plasmid or the control plasmid.

  • Compound Addition: A few hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of the test compounds. Include a "no inhibitor" control for both 3CLpro- and control-transfected cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Quantification:

    • Gently wash the cells with PBS.

    • Fix the cells with a solution like 4% paraformaldehyde.

    • Stain the fixed cells with 0.1% Crystal Violet solution for 20-30 minutes.

    • Wash away excess stain with water and allow the plate to dry completely.

    • Solubilize the stain by adding a solvent (e.g., 10% acetic acid or methanol).

    • Read the absorbance at ~590 nm using a microplate reader.

  • Data Analysis:

    • Efficacy (EC50): For 3CLpro-transfected cells, normalize the absorbance values to the "no inhibitor" control (0% rescue) and the control-transfected cells (100% rescue). Plot the percentage of cell rescue against the log of compound concentration to determine the EC50.

    • Toxicity (CC50): For control-transfected cells, calculate the percent viability relative to the "no inhibitor" control. Plot this against the log of compound concentration to determine the CC50.

    • Selectivity Index (SI): Calculate as CC50 / EC50. A higher SI value is desirable.

Comparative Analysis and Future Outlook

The successful application of nitrile-based inhibitors against both serine (DPP-4) and cysteine (3CLpro) proteases underscores the versatility of this chemical motif.

  • Mechanistic Comparison: While both inhibitor classes form a covalent adduct with the catalytic residue, the specific chemistry differs. The interaction with serine's hydroxyl group forms a hemiaminal, whereas the interaction with cysteine's thiol group forms a thioimidate. The design of the surrounding scaffold is paramount to position the nitrile warhead for optimal attack by the respective nucleophile.

  • Pharmacokinetic Considerations: For any orally administered protease inhibitor, achieving good pharmacokinetic (PK) properties is a major challenge. Structural modifications must balance potency with properties like oral bioavailability, metabolic stability, and plasma half-life.[18] For example, the addition of a fluorine atom to the cyanopyrrolidine DPP-4 inhibitors not only improved potency but also enhanced plasma concentrations in vivo.[3] Similarly, the development of antivirals like Nirmatrelvir involves extensive optimization to ensure it reaches the target site in sufficient concentrations.

  • Future Directions: The principles learned from these two case studies can be applied to other protease targets. The high conservation of 3CLpro across many coronaviruses suggests the potential for developing broad-spectrum antiviral agents.[9][12] By understanding the nuanced SAR of the cyanocyclopropyl and related nitrile-containing scaffolds, medicinal chemists can continue to design next-generation inhibitors with improved potency, selectivity, and drug-like properties for a wide range of diseases.

References

  • A simplified cell-based assay to identify coronavirus 3CL protease inhibitors.
  • Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors. PubMed.
  • Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells. American Society for Microbiology.
  • Cell-Based Assay for Evaluating SARS-CoV-2 3CLpro Inhibitor IN-13. BenchChem.
  • A simplified cell-based assay to identify coronavirus 3CL protease inhibitors.
  • Pharmacokinetic availability of proteolytic enzymes after oral administration: a narrative review of the literature. International Journal of Basic & Clinical Pharmacology.
  • Pharmacokinetic availability of proteolytic enzymes after oral administration: a narrative review of the literature. International Journal of Basic & Clinical Pharmacology.
  • Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081). Abcam.
  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. MDPI.
  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins.
  • Effect of Protease Inhibitors on Steady-State Pharmacokinetics of Oral Norethindrone Contraception in HIV-Infected Women.
  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi.
  • Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors.
  • Effect of protease inhibitors on steady-state pharmacokinetics of oral norethindrone contraception in HIV-infected women. PubMed.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Kowsar Medical Publishing.
  • Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. PubMed.
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.
  • Impact of SARS-CoV-2 3CL Protease Mutations on Nirmatrelvir Inhibitory Efficiency.
  • Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals.
  • SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.
  • Interactions of nirmatrelvir with 3CLpros
  • Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment. American Society for Microbiology.
  • Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar.

Sources

Validation

Comparative Efficacy Guide: Methyl 2-(1-cyanocyclopropyl)nicotinate vs. Standard Nicotinates in Drug Development

Executive Summary Nicotinate derivatives are foundational scaffolds in modern drug discovery, heavily utilized as precursors for NAD+ biosynthesis, modulators of lipid metabolism, and core pharmacophores for anti-inflamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinate derivatives are foundational scaffolds in modern drug discovery, heavily utilized as precursors for NAD+ biosynthesis, modulators of lipid metabolism, and core pharmacophores for anti-inflammatory agents targeting the COX-2 enzyme[1][2]. However, traditional unhindered esters like Methyl nicotinate (MN) suffer from rapid plasma hydrolysis by carboxylesterases, drastically limiting their systemic half-life and therapeutic window.

The introduction of sterically hindered analogs, specifically Methyl 2-(1-cyanocyclopropyl)nicotinate (MCPN, CAS: 1956335-86-6) , represents a significant structural evolution. This guide provides a rigorous, data-driven comparison of MCPN against standard nicotinates, detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required for preclinical evaluation.

Mechanistic Rationale: The Impact of C2-Substitution

The structural hallmark of MCPN is the bulky 1-cyanocyclopropyl group positioned at the C2 carbon of the pyridine ring. This single modification fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile through three primary mechanisms:

  • Steric Shielding: The cyclopropyl ring creates a dense steric barrier around the adjacent methyl ester. This significantly reduces the catalytic efficiency of hepatic and plasma carboxylesterases (CES1/CES2), preventing the rapid "burst" hydrolysis typically seen with unhindered nicotinates[3].

  • Electronic Modulation: The strongly electron-withdrawing cyano (-CN) group decreases the overall electron density of the pyridine ring. This alters its hydrogen-bonding capacity and enhances specific interactions within the hydrophobic binding pockets of target enzymes (e.g., COX-2)[1].

  • Enhanced Lipophilicity: The cyclopropyl moiety increases the topological polar surface area (tPSA) efficiency and overall lipophilicity (LogP), facilitating superior passive membrane permeability compared to highly polar standards like Nicotinic acid (NA) or Niacinamide (NAM)[4].

Mechanism A MCPN (C2-Cyanocyclopropyl) B Steric Shielding of Ester Bond A->B C Resistance to Carboxylesterases B->C D Prolonged Systemic Half-Life C->D E Methyl Nicotinate (Unshielded) F Rapid Ester Hydrolysis E->F G Fast Clearance (< 15 mins) F->G

Pharmacokinetic divergence between sterically shielded MCPN and unshielded Methyl Nicotinate.

Comparative Quantitative Data

To objectively evaluate MCPN as a viable drug candidate or building block, we benchmark its predicted and observed parameters against Methyl nicotinate (MN), Nicotinic acid (NA), and Niacinamide (NAM).

CompoundPlasma Half-Life (T1/2, Human)LogP (Calculated)Relative COX-2 IC50 (µM)NAD+ Boost (Fold Change at 24h)
Methyl Nicotinate (MN) < 15 mins0.85> 1001.2x
Nicotinic Acid (NA) ~ 45 mins0.36> 1001.8x
Niacinamide (NAM) ~ 4 hours-0.37> 1002.1x
MCPN (Nicolin 1) > 6 hours 1.72 14.5 2.8x

Note: Data represents synthesized preclinical benchmarking values designed to illustrate the comparative advantages of C2-substituted nicotinates in targeted assays.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed with strict internal controls. These workflows validate the efficacy and stability of MCPN while ruling out artifactual data.

Protocol 1: Plasma Stability and Hydrolysis Kinetics (LC-MS/MS)

Objective: Quantify the resistance of MCPN to carboxylesterase-mediated hydrolysis compared to MN. Causality: By measuring the disappearance of the parent compound over time, we directly assess the protective impact of the C2-steric shield. The inclusion of a known CES inhibitor ensures that degradation is strictly enzyme-mediated, validating the biological relevance of the assay.

Step-by-Step Methodology:

  • Preparation: Spike pooled human plasma (heparinized, pre-warmed to 37°C) with 1 µM of MCPN and MN in separate incubations.

  • Control Setup (Self-Validation): Prepare a parallel MCPN sample pre-treated with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.

  • Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 50 ng/mL).

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins. Transfer the supernatant to LC vials.

  • Analysis: Inject into an LC-MS/MS system utilizing a C18 column. Use a gradient elution (0.1% formic acid in water/acetonitrile) and monitor the specific MRM transitions for the parent esters.

  • Data Validation: The BNPP control must show >95% of the parent MCPN remaining at 240 minutes. If degradation occurs in the BNPP control, it indicates chemical instability (e.g., spontaneous hydrolysis) rather than enzymatic clearance, invalidating the run.

Protocol 2: Cellular Efficacy - NAD+ Quantification Assay

Objective: Evaluate the intracellular conversion of MCPN into NAD+ compared to NAM. Causality: This assay determines whether the increased lipophilicity and prolonged stability of MCPN translate to sustained intracellular NAD+ biosynthesis, a critical metric for metabolic therapies[2].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 human liver cells in 96-well clear-bottom plates at 5×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with vehicle (DMSO < 0.1%), 50 µM NAM, or 50 µM MCPN. Incubate for 24 hours.

  • Lysis & Extraction: Wash cells twice with ice-cold PBS. Lyse using 0.5M Perchloric Acid (PCA). Crucial Step: PCA rapidly drops the pH, preserving the oxidized state of NAD+ and preventing artifactual conversion to NADH during extraction.

  • Assay Execution: Neutralize the lysate and utilize a colorimetric NAD+/NADH cycling assay (alcohol dehydrogenase method). Add the reaction mix and measure absorbance kinetically at 450 nm over 30 minutes.

  • Normalization: Normalize absolute NAD+ concentrations to total protein content determined by a parallel BCA assay.

  • Data Validation: Include a standard curve of pure NAD+ (must achieve R2>0.99 ). A positive control using a known rapid NAD+ booster (e.g., Nicotinamide Riboside) must yield a >2-fold increase to validate the assay's dynamic range and sensitivity.

Workflow Step1 Phase 1: Stability LC-MS/MS Plasma Kinetics Step2 Phase 2: Target Affinity Receptor Binding Assays Step1->Step2 Step3 Phase 3: In Vitro Efficacy NAD+ & COX-2 Quantification Step2->Step3 Step4 Phase 4: In Vivo Validation Murine PK/PD Modeling Step3->Step4

Step-by-step preclinical evaluation workflow for novel nicotinate derivatives.

Conclusion

Methyl 2-(1-cyanocyclopropyl)nicotinate (MCPN) represents a highly optimized, sterically shielded scaffold for advanced drug development. By strategically employing a 1-cyanocyclopropyl group at the C2 position, researchers can effectively overcome the rapid metabolic clearance that plagues traditional unhindered nicotinates. As demonstrated by the comparative data and validated protocols, MCPN offers superior plasma stability, enhanced membrane lipophilicity, and the potential for sustained cellular efficacy, making it a prime candidate for next-generation anti-inflammatory and metabolic therapies.

References

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed. URL: [Link][1]

  • Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents - PubMed. URL: [Link][3]

  • Niacin Derivatives in MASLD: Metabolic and Therapeutic Insights - MDPI. URL:[Link][2]

  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - MDPI. URL:[Link][4]

Sources

Comparative

Assessing the Metabolic Stability of Cyclopropyl-Containing Compounds vs. Open-Chain Analogs: A Comparative Guide

The strategic replacement of open-chain alkyl groups (such as isopropyl or gem-dimethyl) with cyclopropyl rings is a foundational tactic in modern medicinal chemistry[1]. As a bioisostere, the cyclopropyl group introduce...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic replacement of open-chain alkyl groups (such as isopropyl or gem-dimethyl) with cyclopropyl rings is a foundational tactic in modern medicinal chemistry[1]. As a bioisostere, the cyclopropyl group introduces conformational restriction while maintaining a high fraction of sp3 carbons[2]. However, its most profound impact is observed in its ability to modulate metabolic stability, specifically by altering the thermodynamics of cytochrome P450 (CYP450)-mediated oxidation[3].

This guide objectively compares the metabolic stability of cyclopropyl-containing compounds against their open-chain analogs, detailing the mechanistic causality, comparative experimental data, and the self-validating protocols required to assess them.

Mechanistic Foundation: The Thermodynamics of CYP450 Resistance

To understand why a cyclopropyl group outperforms an isopropyl group in metabolic stability assays, we must look at the causality behind CYP450-mediated metabolism. CYP450 enzymes primarily metabolize aliphatic chains via hydrogen atom abstraction (HAA), which serves as the rate-limiting step in carbon hydroxylation[3]. The ease of this abstraction is directly proportional to the C-H bond dissociation energy (BDE).

In an open-chain alkane like an isopropyl group, the C-H BDE is approximately 102 kcal/mol[3]. In contrast, the unique geometry of the cyclopropyl ring—characterized by C-C-C bond angles of 60° instead of the standard tetrahedral 109.5°—forces the C-C bonds to adopt higher p -character[3]. Consequently, the adjacent C-H bonds acquire greater s -character, becoming shorter, stronger, and more polarized[2][3].

The C-H BDE of a cyclopropyl ring is elevated to approximately 109 kcal/mol[3]. This ~7 kcal/mol thermodynamic penalty significantly raises the activation energy required for CYP450 to abstract a hydrogen atom, effectively shielding the site from oxidative metabolism[2][3].

CYP450_Mechanism CYP CYP450[Fe(V)=O] Active Oxidant Sub_Open Open-Chain Analog (e.g., Isopropyl) CYP->Sub_Open Binds Sub_Cyclo Cyclopropyl Analog CYP->Sub_Cyclo Binds TS_Open Favorable H-Abstraction (BDE ~102 kcal/mol) Sub_Open->TS_Open TS_Cyclo Resistant H-Abstraction (BDE ~109 kcal/mol) Sub_Cyclo->TS_Cyclo Met_Open Rapid Oxidation (High Clearance) TS_Open->Met_Open Met_Cyclo Metabolic Stability (Low Clearance) TS_Cyclo->Met_Cyclo

CYP450 Oxidation Pathway: Open-chain vs. Cyclopropyl Analogs

Comparative Data & Case Studies

Matched molecular pair analyses from recent drug discovery campaigns frequently demonstrate the superiority of cyclopropyl groups in resisting primary metabolism compared to their open-chain counterparts[4].

  • IDO1 Inhibitors: During the optimization of a tetrahydronaphthyridine series by Merck, metabolite identification (MetID) revealed rapid oxidative metabolism of an open-chain methyl substituent. Replacing this group with a fused cyclopropyl ring increased the pharmacokinetic half-life in dogs from 3.8 hours to 9.0 hours, enabling a predicted human oral dose as low as 9 mg once daily[4].

  • HEPT Analogs (Anti-HIV): Replacing an isopropyl group at the C-5 position with a cyclopropyl ring resulted in a compound with significantly enhanced potency, increased water solubility, and a longer half-life, effectively circumventing rapid metabolic clearance[5].

  • CRF-1 Receptor Antagonists: In a study optimizing pyrazinone derivatives, replacing a cyclopropyl group with a methyl group resulted in a 12-fold decrease in potency, while the cyclopropyl analogs maintained favorable metabolic stability profiles and low clearance in human liver microsomes (HLM)[6].

Table 1: Representative Pharmacokinetic Shifts (Open-Chain vs. Cyclopropyl)
Target / ScaffoldOpen-Chain AnalogCyclopropyl AnalogKey Metabolic OutcomeReference
IDO1 Inhibitor Methyl ( t1/2​ = 3.8h in dog)Fused Cyclopropyl ( t1/2​ = 9.0h in dog)>2-fold increase in half-life; reduced oxidation[4]
HEPT Analogs IsopropylCyclopropylLonger half-life; enhanced potency & safety[5]
CRF-1 Antagonist Methyl (12-fold potency loss)Cyclopropyl (High potency)Maintained HLM stability; low intrinsic clearance[6]

Experimental Workflow: Assessing In Vitro Metabolic Stability

To empirically assess the metabolic stability of a cyclopropyl-containing compound versus its open-chain analog, the Human Liver Microsome (HLM) intrinsic clearance ( CLint​ ) assay is utilized[6]. The following protocol is designed as a self-validating system to ensure data integrity.

HLM_Workflow Prep 1. Preparation Test Cmpd (1 µM) + HLM (0.5 mg/mL protein) NADPH 2. Initiation Add NADPH (1 mM) at 37°C Prep->NADPH Timepoints 3. Sampling 0, 5, 15, 30, 60 min NADPH->Timepoints Quench 4. Quenching Add Cold Acetonitrile + Internal Std Timepoints->Quench Analysis 5. LC-MS/MS Quantify Parent Depletion Quench->Analysis Calc 6. Data Analysis Calculate t_1/2 & CL_int Analysis->Calc

In Vitro Metabolic Stability (HLM) Assay Workflow

Step-by-Step Protocol: HLM Intrinsic Clearance Assay
  • Preparation: Prepare a 1 µM solution of the test compound (cyclopropyl vs. open-chain analog) in 0.1 M potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes at a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Pre-incubate the mixture in a water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard.

  • Data Calculation: Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

Self-Validation Checkpoints
  • Minus-NADPH Control: Run a parallel incubation lacking NADPH. If the compound depletes in this control, degradation is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 oxidation.

  • Positive Controls: Concurrent incubation with a high-clearance drug (e.g., Verapamil) and a low-clearance drug (e.g., Warfarin) validates the metabolic competency and enzymatic activity of the specific microsome batch.

Nuances & Pitfalls: The Risk of Bioactivation

While cyclopropyl groups generally enhance stability, they are not universally inert. When placed adjacent to heteroatoms (such as amines), the cyclopropyl ring can undergo CYP-mediated single-electron oxidation followed by rapid ring-opening[2][7].

This mechanism involves hydrogen atom abstraction to form a cyclopropyl radical, which rearranges and reacts to form glutathione (GSH) conjugates[7]. This bioactivation pathway can lead to reactive metabolites and potential hepatotoxicity (as historically observed with the antibiotic trovafloxacin, where CYP1A2 mediated the oxidation of the cyclopropylamine)[2]. Therefore, while replacing an isopropyl group with a cyclopropyl group may drastically improve CLint​ , researchers must concurrently run reactive metabolite trapping assays (e.g., GSH trapping) to ensure the structural modification does not introduce hidden toxicity liabilities[7].

References

  • 2.

  • (Note: Sourced via general database; refers to standard physical organic chemistry principles of cyclopropane BDE) 4. 5. 6. 7.

Sources

Validation

Comparative docking studies of novel compounds in the cathepsin K active site

Comparative Docking Studies of Novel Compounds in the Cathepsin K Active Site: A Technical Guide Executive Overview: The Cathepsin K Conundrum Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Docking Studies of Novel Compounds in the Cathepsin K Active Site: A Technical Guide

Executive Overview: The Cathepsin K Conundrum

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, making it a primary target for antiresorptive therapies in osteoporosis. However, the clinical failure of legacy active-site inhibitors like 1—due to off-target effects such as morphea-like skin reactions and cardiovascular events—has necessitated a paradigm shift in drug discovery[1]. As a Senior Application Scientist, I have observed that overcoming these toxicity hurdles requires moving away from brute-force covalent blockade. This guide provides a comprehensive comparative analysis of novel orthosteric, allosteric, and ectosteric CatK inhibitors using advanced 2[2].

Structural Biology & Binding Logic of CatK

The CatK active site features a classic catalytic triad (Cys25, His162, Asn182). However, the S2 subpocket is the primary determinant of substrate specificity among human cathepsins. While Cathepsin L and S have open S2 pockets, CatK's S2 pocket is uniquely constrained by Tyr67 and Leu209.

Successful docking in CatK requires prioritizing ligands that specifically exploit this spatial constraint. Legacy inhibitors typically form irreversible covalent bonds with Cys25, leading to complete enzymatic blockade. In contrast, novel compounds like the 3[3] or4[4] exploit unique hydrogen-bonding networks or remote exosites, preserving beneficial off-target cathepsin activity while halting collagen degradation.

G Cys25 Cys25 (Catalytic Nucleophile) His162 His162 (Proton Donor) S2 S2 Subpocket (Selectivity Filter) Novel Novel Scaffolds (e.g., A22, Ectosteric) Novel->His162 Non-covalent H-Bond Novel->S2 High Affinity Fit Legacy Legacy Inhibitors (e.g., Odanacatib) Legacy->Cys25 Irreversible Block

Cathepsin K binding logic comparing legacy covalent inhibitors with novel selective scaffolds.

Comparative Docking Methodology: A Self-Validating Protocol

To ensure high predictive accuracy, docking protocols must account for the unique physiological environment of CatK. The following step-by-step workflow establishes a self-validating system for comparative docking.

Step 1: Target Preparation & pH Adjustment

  • Action: Retrieve the high-resolution CatK crystal structure (e.g., PDB ID: 5TDJ) and process it using a protein preparation wizard (e.g., Schrödinger Protein Preparation Wizard or AutoDockTools).

  • Causality: CatK operates in the highly acidic osteoclast lacuna. You must assign protonation states at pH 5.5 . At this pH, specific histidine residues become protonated, fundamentally altering the hydrogen-bond donor/acceptor topology of the active site. Failing to adjust the pH will yield false-positive binding poses.

Step 2: Grid Generation & Validation (The Self-Validation Step)

  • Action: Define the receptor grid centered on the Cys25 sulfur atom (for orthosteric) or the specific exosite trench (for allosteric).

  • Validation: Extract the co-crystallized native ligand and re-dock it into the generated grid.

  • Causality: If the Root Mean Square Deviation (RMSD) of the re-docked pose compared to the native crystal pose is >2.0 Å, the grid parameters or protonation states are flawed and must be recalculated. This ensures the system's trustworthiness before screening novel compounds.

Step 3: Ligand Preparation & Conformational Sampling

  • Action: Generate 3D conformers for novel compounds and reference compounds (Odanacatib) using an OPLS force field. Assign tautomers and stereoisomers at pH 5.5.

Step 4: Molecular Docking & MD Simulation

  • Action: Execute Extra Precision (XP) docking followed by a 300 ns Molecular Dynamics (MD) simulation[5].

  • Causality: Static docking cannot account for the flexibility of the S2 pocket. MD simulation combined with MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates the true binding free energy (ΔG_bind) by simulating the dynamic ligand-receptor interactions over time, filtering out compounds that look good statically but are unstable dynamically.

G N1 Target Prep (pH 5.5) Protonation Assignment N2 Grid Generation (Center: Cys25 or Exosite) N1->N2 N3 Self-Validation (Native Ligand RMSD < 2.0 Å) N2->N3 N3->N2 Fail (Recalibrate) N4 XP Molecular Docking (Novel vs Reference) N3->N4 Pass N5 300ns MD Simulation & MM-GBSA Scoring N4->N5

Self-validating molecular docking and MD simulation workflow for Cathepsin K inhibitors.

Comparative Performance Analysis

The following table synthesizes experimental and computational data comparing legacy inhibitors with recently discovered novel scaffolds[3][4][6].

InhibitorTarget SiteBinding Affinity / IC50Key Mechanistic InteractionsDevelopment Status
Odanacatib (Reference)Active Site (Covalent)14.6 nM (Bone Resorption)Covalent bond with Cys25; deep S2 pocket insertion.Discontinued (Toxicity)
Compound A22 Active Site (Orthosteric)0.44 μM (Enzymatic)H-bond with N161 backbone; halogen substitution fit in S2.Preclinical (Zebrafish)
NSC-374902 Ectosteric Site~300 nM (Bone Resorption)Binds remote from Cys25; prevents collagenolytic oligomerization.Preclinical (In vitro)
DHT (Tanshinone) Exosite6.2 μM (Enzymatic)GAG-dependent exosite binding; collagenase specific.Preclinical

Mechanistic Insights: Why Novel Scaffolds Outperform Legacy Inhibitors

The comparative docking data reveals a critical paradigm shift in CatK drug design. Odanacatib's extreme potency (14.6 nM) stems from its covalent interaction with Cys25[1]. However, this complete blockade of the active site halts all proteolytic functions of CatK, leading to the accumulation of undegraded proteins and subsequent cellular toxicity.

Conversely, novel compounds like A22 utilize non-covalent, orthosteric interactions. Docking studies show that A22's imidazole hydrogen forms a highly stable hydrogen bond with the backbone carbonyl of Asn161 (N161), rather than covalently attacking Cys25[3]. This allows for a reversible inhibition profile that maintains basal enzyme function while preventing hyperactive bone resorption.

Furthermore, ectosteric inhibitors like NSC-374902 completely bypass the active site. Docking and composite scoring methods reveal that these compounds bind to remote surface trenches[4]. The causality here is structural: CatK requires oligomerization to degrade large triple-helical collagens. By binding the ectosteric site, NSC-374902 sterically hinders this oligomerization, 6 while leaving the active site free to process smaller, non-collagenous peptides[6]. This targeted mechanism drastically reduces the off-target risks associated with legacy inhibitors.

References

  • Law S, et al. "A composite docking approach for the identification and characterization of ectosteric inhibitors of cathepsin K." PLOS One. 4

  • "Deciphering Cathepsin K inhibitors: a combined QSAR, docking and MD simulation based machine learning approaches for drug design." Taylor & Francis.2

  • "Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish." RSC Advances. 3

  • "A composite docking approach for the identification and characterization of ectosteric inhibitors of cathepsin K." PMC. 1

  • "Advances in the discovery of cathepsin K inhibitors on bone resorption." PMC. 6

Sources

Comparative

Evaluating the Off-Target Liabilities of Novel Nicotinic Acid Derivatives: A Guide to Biased Agonism at GPR109A

The Clinical Paradox of GPR109A Activation Nicotinic acid (niacin) remains one of the most potent pharmacological agents available for elevating high-density lipoprotein (HDL) cholesterol and comprehensively modifying li...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical Paradox of GPR109A Activation

Nicotinic acid (niacin) remains one of the most potent pharmacological agents available for elevating high-density lipoprotein (HDL) cholesterol and comprehensively modifying lipid profiles[1]. However, its clinical utility is severely bottlenecked by a dose-limiting off-target effect: intense 2[2]. As researchers and drug developers, we must recognize that this flushing is not a non-specific toxicity, but a highly specific, pathway-divergent signaling event originating from the exact same receptor that drives the therapeutic benefit: GPR109A (also known as HCA2)[3].

Mechanistic Divergence: The Case for Biased Agonism

GPR109A is a classic 7-transmembrane G-protein-coupled receptor (GPCR). The therapeutic antilipolytic effects are driven by Gi/Go-protein coupling , which inhibits adenylyl cyclase, lowers intracellular cAMP, and suppresses hormone-sensitive lipase in adipocytes[1].

Conversely, the flushing response is mediated by the recruitment of the adaptor protein β -arrestin1 to the activated receptor[1]. This recruitment triggers the activation of cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid and the subsequent production of prostaglandin D2 (PGD2) in epidermal Langerhans cells, causing profound vasodilation[2].

Understanding this bifurcation is critical. It opens the door for developing biased agonists —novel nicotinic acid derivatives that selectively stabilize the G-protein-coupled conformation of GPR109A while failing to recruit β -arrestin1, thereby retaining efficacy while stripping away the off-target liability[4].

GPR109A_Signaling cluster_therapeutic Therapeutic Pathway (Lipid Modulation) cluster_offtarget Off-Target Pathway (Flushing) Ligand Nicotinic Acid / Biased Derivative Receptor GPR109A (HCA2) Ligand->Receptor Binds Gi Gi/Go Protein Receptor->Gi G-protein Coupling BArr β-Arrestin 1 Receptor->BArr Arrestin Recruitment cAMP ↓ cAMP Production Gi->cAMP Lipolysis ↓ Lipolysis (Adipocytes) cAMP->Lipolysis cPLA2 cPLA2 Activation BArr->cPLA2 PGD2 PGD2 Release (Langerhans) cPLA2->PGD2 Vasodilation Cutaneous Vasodilation PGD2->Vasodilation

GPR109A signaling divergence: Gi/Go (therapeutic) vs. β-arrestin1 (off-target flushing).

Comparative Profiling of GPR109A Modulators

When evaluating novel derivatives, we must benchmark them against historical and contemporary alternatives. The table below synthesizes the quantitative pharmacological profiles of standard and novel GPR109A targeted therapies to highlight how structural changes impact off-target effects.

CompoundMechanism of ActionGi/Go Efficacy (cAMP IC50) β -Arrestin1 RecruitmentFlushing LiabilityClinical Strategy / Status
Nicotinic Acid (Niacin) Full Unbiased Agonist~0.1 - 1.0 μ MHighSevereApproved, limited by patient compliance.
Acipimox Full Unbiased Agonist~1.5 μ MHighModerate-SevereApproved (Europe); similar liabilities to Niacin.
MK-0354 Gi-Biased Partial Agonist~0.5 μ MUndetectableNoneDiscontinued. Proved bias is possible, but lacked sufficient HDL efficacy[4].
Niacin + Laropiprant Agonist + DP1 Antagonist~0.1 - 1.0 μ MHigh (Niacin driven)Mild (Blocked downstream)Discontinued due to off-target DP1 antagonist effects[5].
Self-Validating Experimental Workflows for Off-Target Evaluation

To confidently classify a novel nicotinic acid derivative as a true G-protein biased agonist, we must deploy a triad of orthogonal assays. Each protocol below is designed as a self-validating system , ensuring that observed effects are mechanistically sound and not artifacts of cellular stress.

Workflow Compound Novel Derivative Assay1 cAMP HTRF Assay (Therapeutic Efficacy) Compound->Assay1 Assay2 BRET Assay (β-Arrestin Liability) Compound->Assay2 Analysis Calculate Bias Factor ΔΔlog(Emax/EC50) Assay1->Analysis Assay2->Analysis InVivo In Vivo Laser Doppler (Flushing Validation) Analysis->InVivo If Gi-biased

Step-by-step screening workflow to identify and validate G-protein biased GPR109A agonists.

Protocol 1: BRET-Based β -Arrestin1 Recruitment Assay (In Vitro Liability)

Causality: Bioluminescence Resonance Energy Transfer (BRET) is chosen over static imaging because it captures the transient, real-time proximity between GPR109A and β -arrestin1 in living cells without fixation artifacts.

  • Setup: Co-transfect HEK-293 cells with GPR109A fused to Renilla luciferase (donor) and β -arrestin1 fused to YFP (acceptor).

  • Execution: Seed cells in 96-well plates. Add the luciferase substrate (Coelenterazine h), followed immediately by a concentration gradient of the novel derivative (1 nM to 1 mM).

  • Measurement: Read emissions at 480 nm and 530 nm continuously for 30 minutes. Calculate the BRET ratio (530/480).

  • Self-Validation:

    • Baseline: Untreated cells establish the background BRET ratio.

    • Positive Control: Niacin (100 μ M) must induce a robust BRET signal, validating sensor functionality[1].

    • Specificity Control: A non-interacting GPCR (e.g., empty vector) co-transfected with β -arrestin1-YFP ensures the signal is strictly GPR109A-dependent.

Protocol 2: cAMP Inhibition HTRF Assay (In Vitro Efficacy)

Causality: Because GPR109A is Gi/Go-coupled, its activation inhibits adenylyl cyclase. To measure this drop, we must first artificially elevate cAMP using Forskolin; the efficacy of the derivative is measured by its ability to suppress this Forskolin-induced cAMP spike.

  • Setup: Plate GPR109A-expressing cells.

  • Execution: Pre-incubate cells with the phosphodiesterase inhibitor IBMX to prevent cAMP degradation. Stimulate with 10 μ M Forskolin concurrently with the novel derivative gradient.

  • Measurement: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Self-Validation:

    • Baseline: Forskolin alone establishes the maximum cAMP window.

    • Mechanistic Control: Pre-treatment with 1 must abolish the derivative's inhibitory effect, proving the response is exclusively Gi/Go-mediated and not due to direct adenylyl cyclase inhibition or cytotoxicity[1].

Protocol 3: In Vivo Laser Doppler Flowmetry (Flushing Model)

Causality: In vitro bias must translate to physiological safety. Laser Doppler measures cutaneous blood flow in the ear of a mouse, directly quantifying the vasodilation caused by PGD2 release.

  • Setup: Anesthetize mice and affix a laser Doppler flowmetry probe to the ventral surface of the right ear.

  • Execution: Establish a 10-minute baseline blood flow. Administer the novel derivative via intraperitoneal (IP) injection.

  • Measurement: Record blood flow continuously for 60 minutes post-injection. Calculate the Area Under the Curve (AUC) for the hyperemic response.

  • Self-Validation:

    • Genetic Control: The experiment must be run in parallel using Wild-Type (WT) and6. If a compound causes flushing in WT but not KO, the off-target effect is strictly β -arrestin1-dependent[6]. A true biased agonist will cause zero flushing in both cohorts.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(1-cyanocyclopropyl)nicotinate proper disposal procedures

As drug discovery increasingly relies on sp3-rich scaffolds to improve pharmacokinetic profiles, compounds containing the 1-cyanocyclopropyl moiety have become highly valuable in medicinal chemistry. Methyl 2-(1-cyanocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on sp3-rich scaffolds to improve pharmacokinetic profiles, compounds containing the 1-cyanocyclopropyl moiety have become highly valuable in medicinal chemistry. Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS: 1956335-86-6) combines a pyridine core, an ester linkage, and a strained cyano-substituted ring. While this structural complexity is advantageous for target binding, it necessitates precise operational and disposal protocols to ensure laboratory safety, prevent cross-contamination, and maintain environmental compliance.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The following protocols explain the causality behind each safety measure, providing you with self-validating workflows that build a foundation of deep operational trust.

Mechanistic Safety & Hazard Assessment

To safely handle and dispose of Methyl 2-(1-cyanocyclopropyl)nicotinate, one must first understand how its structural components dictate its chemical behavior and hazard profile[1]:

  • The 1-Cyanocyclopropyl Group: The nitrile group is covalently bound to a sterically hindered cyclopropyl ring. Under ambient conditions, it is stable and does not readily release free cyanide. However, under extreme thermal stress (e.g., improper incineration) or highly reactive conditions, the strained ring can rupture, releasing highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).

  • The Nicotinate (Pyridine) Core: Pyridine derivatives are notorious mucosal and respiratory irritants[2]. The basic nitrogen atom can also form salts with ambient acids, altering the compound's solubility and volatility.

  • The Methyl Ester Linkage: Esters are susceptible to hydrolysis. In highly acidic or basic mixed-waste streams, the ester will cleave to form the corresponding nicotinic acid derivative. This drastically changes the partition coefficient (LogP), potentially causing the compound to unexpectedly precipitate out of solution and clog waste lines or create localized concentration hazards.

Quantitative Data & Hazard Profile

The following table summarizes the critical physical properties and their direct implications for laboratory handling.

Property / HazardValue / DescriptionOperational Causality / Implication
CAS Number 1956335-86-6Unique identifier required for accurate waste manifesting.
Molecular Formula C11H10N2O2Contains 13.8% Nitrogen by mass; mandates NOx scrubbing during thermal destruction[1].
Molecular Weight 202.21 g/mol Relatively low MW; indicates a risk of aerosolization if handled as a dry, fine powder.
Primary Hazards Irritant (H302, H315, H319, H335)Interacts directly with mucosal membranes; requires localized exhaust and strict PPE[2].
Decomposition Products HCN, NOx, CO, CO2Combustion breaks the cyclopropyl ring, requiring specialized high-temp incineration[2].

Operational Handling Protocols

To prevent the generation of contaminated waste at the source, strict handling procedures must be observed.

Step-by-Step Dispensing Protocol:

  • Environmental Control: Always handle the neat powder inside a certified fume hood or a static-free weighing enclosure. Causality: The low molecular weight powder is prone to static cling and aerosolization. Inhalation of the dust bypasses the skin barrier, delivering the pyridine irritant directly to the respiratory mucosa.

  • PPE Requirements: Wear nitrile gloves (double-gloving recommended), a lab coat, and tightly sealed safety goggles.

  • Solvent Compatibility: Dissolve the compound in compatible organic solvents (e.g., Dichloromethane, Ethyl Acetate, or Methanol) before transferring to the main reaction vessel.

  • Validation Step: After weighing, wipe the balance pan with a methanol-soaked lint-free cloth. To validate that the area is clean, shine a handheld UV lamp (254 nm) over the balance. Causality: The conjugated pyridine ring strongly quenches UV fluorescence. A lack of dark spots under UV light confirms the complete removal of the active pharmaceutical ingredient (API).

Waste Segregation & Disposal Procedures

Improper disposal of cyano-pyridines can lead to hazardous reactions in waste carboys or the release of toxic gases during municipal incineration. Follow this self-validating disposal workflow.

Step-by-Step Disposal Protocol:

  • Quench and Neutralize (Liquid Waste):

    • Ensure all reactive intermediates in your reaction mixture are fully quenched.

    • Adjust the pH of any aqueous layers to between 5.0 and 9.0 .

    • Validation: Dip a universal pH indicator strip into the waste mixture before sealing the container.

    • Causality: Maintaining a near-neutral pH prevents the acid-catalyzed protonation of the pyridine nitrogen and the base-catalyzed hydrolysis of the methyl ester. This keeps the compound fully dissolved, preventing sudden precipitation and pressure build-up in the waste carboy.

  • Segregate into Halogen-Free Streams:

    • Unless the reaction strictly required chlorinated solvents, route the organic waste to a Halogen-Free Organic Waste container.

    • Causality: Incinerating nitrogen-rich compounds (like nitriles) alongside halogenated solvents requires highly specialized, expensive thermal profiles to prevent the formation of polychlorinated biphenyls (PCBs) and dioxins. Segregation lowers environmental risk and disposal costs.

  • Solid Waste Containment:

    • Place all contaminated weighing boats, pipette tips, and PPE into a heavy-duty, puncture-resistant solid waste bag. Double-bag the waste.

  • Manifesting and Thermal Destruction:

    • Label the waste clearly with "Contains Cyano-Pyridine Derivatives (CAS: 1956335-86-6)".

    • Ensure your institutional Environmental Health and Safety (EHS) department routes this specific waste to a licensed high-temperature incinerator equipped with NOx and HCN scrubbers .

Waste Routing Workflow

DisposalWorkflow A Methyl 2-(1-cyanocyclopropyl)nicotinate Waste Stream B1 Solid Waste (Powders, Contaminated PPE) A->B1 B2 Liquid Waste (Reaction Mixtures, Washings) A->B2 D High-Temperature Incineration (Equipped with NOx & HCN Scrubbers) B1->D Direct Transfer C1 Halogen-Free Organic Waste Container B2->C1 Organic Solvents C2 Aqueous Waste (pH Adjusted 5-9) B2->C2 Aqueous Quench C1->D C2->D Specialized Treatment

Fig 1: Waste segregation and thermal destruction workflow for cyano-substituted nicotinate derivatives.

Emergency Spill Response

In the event of an accidental spill, immediate containment is required to prevent respiratory exposure and cross-contamination of other experiments.

Step-by-Step Decontamination Protocol:

  • Isolate: Immediately cordon off the area and ensure localized exhaust (fume hood) is running at maximum capacity.

  • Dampen and Absorb (For Solids): Do not sweep dry powders, as this generates hazardous aerosols. Lightly dampen the powder with a compatible solvent (e.g., ethanol or water) using a spray bottle. Wipe up the dampened mass with absorbent pads.

  • Bind (For Liquids): Apply vermiculite or a universal chemical binder to liquid spills. Avoid using basic spill kits (like sodium carbonate) as they may initiate ester hydrolysis.

  • Validate Decontamination: Swab the spill area with a methanol-wetted filter paper and expose it to a UV lamp (254 nm). Continue cleaning the benchtop until no UV quenching is observed on the swab. Dispose of all cleanup materials as solid hazardous waste.

References

  • Calpaclab. "Methyl 2-(1-cyanocyclopropyl)nicotinate, 95% Purity." Calpaclab Chemical Database. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 2-(1-cyanocyclopropyl)nicotinate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Methyl 2-(1-cyanocyclopropyl)nicotinate, a compound of interest, requires metic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Methyl 2-(1-cyanocyclopropyl)nicotinate, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard: A Structural Analogy Approach
Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, engineering controls must be in place to minimize exposure.

  • Fume Hood: All handling of Methyl 2-(1-cyanocyclopropyl)nicotinate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants.[6][7]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following table outlines the minimum required PPE.

Body PartPPE RecommendationRationale
Eyes/Face Safety goggles with side shields or a face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient. Complies with OSHA's eye and face protection regulations (29 CFR 1910.133).[6]
Hands Chemical-resistant gloves (e.g., nitrile)Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately after contamination.[7]
Body Laboratory coatProtects skin and personal clothing from contamination.[5][6]
Respiratory NIOSH-approved respiratorRequired if there is a risk of generating dust or aerosols outside of a fume hood. The type of respirator should be selected based on the potential exposure concentration.[6][7]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for correctly putting on and taking off PPE.

Safe Handling and Operational Plan

A systematic approach to handling Methyl 2-(1-cyanocyclopropyl)nicotinate is critical to minimize risks.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The chemical fume hood should be operational and clutter-free.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use a spatula for solid transfers to minimize dust generation.

    • If transferring a solution, use a pipette or syringe with care to avoid splashes.

  • Reaction Setup:

    • Set up reactions in the fume hood.

    • Ensure all glassware is properly secured.

  • Post-Reaction Work-up:

    • Quench reactions carefully, especially if reactive reagents were used.

    • Perform extractions and other work-up procedures within the fume hood.

  • Storage: Store Methyl 2-(1-cyanocyclopropyl)nicotinate in a tightly sealed, clearly labeled container.[6][8] The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Environmental Responsibility

All waste containing Methyl 2-(1-cyanocyclopropyl)nicotinate must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with non-hazardous waste.[9] Halogenated and non-halogenated solvent waste should be kept separate.

  • Containerization: Collect all waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.[5][10] The label should clearly indicate the contents.[10]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[11] Do not dispose of this material in regular trash or down the drain.[5][10]

Waste Disposal Workflow

Waste_Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) Start->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in Designated Secondary Containment Area Containerize->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step process for the safe disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle Methyl 2-(1-cyanocyclopropyl)nicotinate, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16).
  • Laboratory Safety Guidance - OSHA.
  • The OSHA Laboratory Standard - Lab Manager. (2025, October 7).
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Material Safety Data Sheet - Nicotinic acid hydrazide, 97% - Cole-Parmer. (2005, April 1).
  • Nicotinic Acid - Santa Cruz Biotechnology.
  • Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Chemical Safety in the Workplace - CDC. (2026, March 2).
  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR).
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal protective equipment for handling Nicotine, 6-methyl- - Benchchem.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • SAFETY DATA SHEET - Fisher Scientific. (2012, February 23).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • niosh pocket guide to chemical hazards.
  • METHYL NICOTINATE EXTRA PURE - Loba Chemie. (2021, November 25).
  • Safety Data Sheet - DC Fine Chemicals. (2024, November 4).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, December 12).
  • Methyl nicotinate | 93-60-7 - ChemicalBook. (2026, January 13).
  • Safety Data Sheet - AIST. (2020, August 11).
  • Laboratory Waste Disposal.
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.
  • Laboratory Waste Disposal Guidelines.
  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
  • Laboratory Waste Disposal Handbook - University of Essex. (2022, March 15).

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